trans-ACPD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1S)-1-aminocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1 |
InChI Key |
YFYNOWXBIBKGHB-DRGSQQHPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of trans-ACPD in Neurons
Executive Summary
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (this compound) is a synthetic analogue of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1][2] this compound is a valuable pharmacological tool for studying the physiological roles of mGluRs, particularly Group I and Group II receptors, in the central nervous system.[3] This document provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its receptor targets, downstream signaling pathways, and electrophysiological consequences. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Receptor Targets and Binding Affinity
This compound exhibits agonist activity at both Group I and Group II metabotropic glutamate receptors, with varying potencies. It does not significantly activate Group III mGluRs. The primary targets of this compound are mGluR1, mGluR2, and mGluR5.
Table 2.1: Receptor Affinity (EC₅₀) of this compound
| Receptor Subtype | Receptor Group | EC₅₀ Value (μM) |
|---|---|---|
| mGluR1 | Group I | 15 |
| mGluR2 | Group II | 2 |
| mGluR4 | Group III | ~800 |
| mGluR5 | Group I | 23 |
Data sourced from Tocris Bioscience.[3]
Core Signaling Pathways
The neuronal effects of this compound are primarily mediated by the activation of two major G-protein-coupled signaling pathways, corresponding to its action on Group I and Group II mGluRs.
Group I mGluR Pathway (Gq/G₁₁-coupled)
The most well-characterized effects of this compound are mediated through its activation of Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to the Gq/G₁₁ family of G-proteins, which activate phospholipase C (PLC).[4][5]
-
PLC Activation: Upon binding of this compound to the receptor, the activated Gαq subunit stimulates PLCβ.
-
PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]
-
IP₃-Mediated Calcium Release: IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca²⁺) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[5][6] This mobilization of intracellular calcium is a hallmark of this compound action and can occur even in the absence of extracellular calcium.[6]
-
DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[5] Activated PKC can then phosphorylate a wide array of substrate proteins, including ion channels, receptors, and transcription factors, leading to diverse and often long-lasting changes in neuronal function.[7]
Caption: Gq-coupled signaling pathway activated by this compound.
Group II mGluR Pathway (Gi/o-coupled)
This compound also acts as a potent agonist at Group II mGluRs (mGluR2/3). These receptors are coupled to Gi/o proteins, which primarily inhibit adenylyl cyclase.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activity Reduction: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This pathway generally has inhibitory effects on neuronal function, often by modulating ion channels to reduce excitability.
Electrophysiological Effects
The activation of mGluRs by this compound leads to a variety of complex and sometimes opposing electrophysiological responses, which can vary depending on the neuron type, receptor subtype expression, and experimental conditions.
Membrane Potential and Excitability
-
Depolarization: In many neuronal types, such as dorsolateral septal nucleus neurons, this compound induces a slow membrane depolarization, which can lead to an increase in firing frequency or a shift from burst firing to tonic firing.[1][4]
-
Hyperpolarization: Conversely, in neurons of the basolateral amygdala, this compound can cause membrane hyperpolarization. This effect is mediated by the activation of a calcium-dependent potassium (K⁺) conductance, driven by the release of Ca²⁺ from intracellular stores.[2][8]
-
Biphasic Responses: Some neurons exhibit a biphasic response, with an initial hyperpolarization followed by a longer-lasting depolarization.[2][8]
Ion Channel Modulation and Inward Currents
-
Potassium Channels: A common effect of this compound is the modulation of K⁺ channels. In hippocampal pyramidal cells, it can cause depolarization by closing K⁺ channels. In contrast, in basolateral amygdala neurons, it activates K⁺ channels to cause hyperpolarization.[6][8]
-
Calcium Channels: this compound can modulate voltage-gated calcium channels, often leading to an inhibition of Ca²⁺ influx.
-
Inward Current: In cerebellar Purkinje neurons, this compound induces a small inward current associated with an increase in membrane conductance.[6] This current is dependent on intracellular Ca²⁺ mobilization and may be mediated by mechanisms such as the Na⁺/Ca²⁺ exchanger.[6]
Table 4.1: Summary of Electrophysiological Effects of this compound
| Neuron Type | Primary Effect | Ionic Mechanism | Reference |
|---|---|---|---|
| Cerebellar Purkinje Cells | Dendritic Ca²⁺ increase (200-600 nM); Small inward current | Ca²⁺ release from intracellular stores; Na⁺-dependent inward current | [6] |
| Basolateral Amygdala Neurons | Hyperpolarization (reversal potential ~ -84 mV) | Activation of a TEA-sensitive, Ca²⁺-dependent K⁺ conductance | [2][8] |
| Dorsolateral Septal Neurons | Depolarization with oscillation | Not fully elucidated, involves mGluR activation | [1] |
| Hippocampal CA1 Neurons | Inhibition of EPSPs; Depression of electrical excitability | Selective depolarization of CA1 neurons proposed | [9] |
| Spinothalamic Tract Neurons | Enhanced response to innocuous mechanical stimuli (at low doses) | Sensitization of dorsal horn neurons via second messenger systems |[10] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording this compound-induced changes in membrane potential or currents from a cultured neuron or a neuron in a brain slice.[11][12]
-
Objective: To measure changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to this compound application.
-
Materials:
-
External Solution (ACSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Continuously bubbled with 95% O₂/5% CO₂.
-
Internal Pipette Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in 1eq. NaOH or water.
-
Borosilicate glass capillaries for pulling pipettes (resistance 3-7 MΩ).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Microscope with manipulators.
-
-
Procedure:
-
Prepare brain slices (if applicable) or cultured neurons and place them in the recording chamber, continuously perfused with ACSF (~2 mL/min).
-
Pull a glass micropipette and fill it with the internal solution.
-
Under visual guidance, approach a target neuron with the micropipette.
-
Apply gentle positive pressure to the pipette. Once touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
For Current-Clamp: Switch the amplifier to current-clamp mode. Record the resting membrane potential. Apply current steps to assess baseline excitability.
-
For Voltage-Clamp: Switch to voltage-clamp mode. Hold the neuron at a specific potential (e.g., -70 mV) to record postsynaptic currents or apply voltage steps to study voltage-gated channels.
-
Establish a stable baseline recording for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10-100 μM) by adding it to the perfusing ACSF.
-
Record the changes in membrane potential, firing rate, or holding current for the duration of the application.
-
Wash out the drug with control ACSF and record the recovery.
-
Analyze the data to quantify changes in membrane potential, input resistance, current amplitude, and firing frequency.
-
Caption: Experimental workflow for patch-clamp electrophysiology.
Protocol: Fura-2 Calcium Imaging
This protocol is for measuring this compound-induced changes in intracellular calcium concentration.[6]
-
Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) following this compound application.
-
Materials:
-
Fura-2 AM (cell-permeant calcium indicator).
-
Pluronic F-127 and DMSO for dye loading.
-
HEPES-buffered saline or ACSF.
-
Fluorescence imaging system with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector (e.g., CCD camera).
-
-
Procedure:
-
Dye Loading: Incubate cultured neurons or brain slices in a solution containing Fura-2 AM (e.g., 2-5 μM) and a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
De-esterification: Wash the cells and allow 30 minutes for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Place the coverslip or slice in the imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular calcium concentration.
-
Establish a stable baseline ratio for several minutes.
-
Apply this compound (e.g., 100 μM) to the bath.
-
Continuously record the ratiometric images to monitor the change in [Ca²⁺]i over time.
-
To confirm the source of the calcium increase, the experiment can be repeated in a Ca²⁺-free external solution. A persistent response indicates release from internal stores.
-
Calibration (Optional): At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) and high Ca²⁺ to obtain R_max, followed by a Ca²⁺-free solution with a chelator (e.g., EGTA) to obtain R_min. These values can be used with the Grynkiewicz equation to convert ratios to absolute Ca²⁺ concentrations.
-
Caption: Experimental workflow for Fura-2 calcium imaging.
Conclusion
This compound is a non-selective agonist of Group I and Group II metabotropic glutamate receptors. Its mechanism of action in neurons is multifaceted, primarily involving the Gq-coupled PLC/IP₃/DAG pathway, which leads to intracellular calcium mobilization and PKC activation. These signaling events result in complex electrophysiological outcomes, including modulation of membrane potential and ion channel activity, that are highly dependent on the specific neuronal population. The detailed understanding of these mechanisms, facilitated by techniques like patch-clamp electrophysiology and calcium imaging, is crucial for elucidating the role of mGluRs in synaptic plasticity, neuronal excitability, and various neuropathological conditions.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 3. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of protein kinase C promotes glutamate-mediated transmission at the neuromuscular junction of the mealworm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the role of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), a conformationally restricted analog of glutamate (B1630785), in modulating synaptic plasticity. As a selective agonist for metabotropic glutamate receptors (mGluRs), this compound has been a pivotal pharmacological tool in elucidating the complex signaling cascades that underlie long-term changes in synaptic strength, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Introduction to this compound and Metabotropic Glutamate Receptors
This compound preferentially activates Group I and Group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) are distinct from the ionotropic glutamate receptors (NMDA, AMPA, Kainate) that mediate fast excitatory synaptic transmission. Instead, mGluRs modulate synaptic activity and plasticity over a slower time course through the activation of intracellular second messenger systems. The specific downstream effects of this compound are context-dependent, varying with factors such as receptor subtype distribution, developmental stage, and the pattern of synaptic activity.
This compound and Long-Term Depression (LTD)
This compound is widely recognized as a reliable inducer of LTD in various brain regions, most notably the hippocampus. Application of this compound can induce a form of LTD that is independent of NMDA receptor activation but dependent on protein synthesis.
At a concentration of 50 µM, this compound induces a robust and lasting synaptic depression in the CA1 region of the hippocampus. This form of LTD is characterized by a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs) and is associated with the internalization of AMPA receptors from the postsynaptic membrane. The induction of this chemical LTD does not require synaptic stimulation and is sensitive to antagonists of mGluRs.
Studies have shown that a 10-minute application of 100 µM this compound can induce a long-lasting depression of synaptic transmission in the visual cortex of adult rats. This effect highlights the role of mGluR activation in cortical plasticity.
This compound and Long-Term Potentiation (LTP)
While more commonly associated with LTD, this compound can also facilitate or directly induce LTP under specific conditions. In the dentate gyrus, for instance, the effects of this compound are age-dependent. In young rats, this compound induces LTD, but in adult rats, the same application can lead to LTP. This suggests a developmental switch in the signaling pathways coupled to mGluRs.
Furthermore, this compound can induce a slow-onset potentiation of synaptic transmission in the CA1 region of the hippocampus that is dependent on protein synthesis. This form of plasticity develops over a longer time course compared to NMDAR-dependent LTP.
Signaling Pathways Activated by this compound
The activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of downstream effects, including the modulation of ion channels and the regulation of protein synthesis, ultimately resulting in changes in synaptic strength.
Caption: Signaling pathway of this compound via Group I mGluRs.
Quantitative Data Summary
| Brain Region | Animal Model | This compound Concentration | Duration of Application | Observed Effect | Reference |
| Hippocampus CA1 | Rat | 50 µM | N/A | Induction of LTD | |
| Visual Cortex | Adult Rat | 100 µM | 10 minutes | Long-lasting depression of synaptic transmission | |
| Dentate Gyrus | Young Rat | N/A | N/A | Induction of LTD | |
| Dentate Gyrus | Adult Rat | N/A | N/A | Induction of LTP | |
| Hippocampus CA1 | Rat | N/A | N/A | Slow-onset potentiation |
Experimental Protocols
A common experimental paradigm to investigate the effects of this compound on synaptic plasticity involves extracellular field potential recordings in acute brain slices.
Protocol: Induction of Chemical LTD in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber and perfuse with aCSF at 32°C for at least 1 hour to allow for recovery.
-
-
Electrophysiological Recording:
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field EPSPs (fEPSPs).
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway.
-
Deliver baseline stimulation at a low frequency (e.g., 0.033 Hz) to evoke stable fEPSPs. Record a stable baseline for at least 20 minutes.
-
-
Induction of LTD:
-
Bath apply this compound (e.g., 50 µM) to the slice for a defined period (e.g., 10-20 minutes).
-
During the application, continue to monitor the fEPSP response.
-
-
Post-Induction Recording:
-
Wash out the this compound with normal aCSF.
-
Continue recording the fEPSPs for at least 60 minutes to determine if a lasting depression of synaptic strength has been induced.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the pre-drug baseline period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTD.
-
Caption: Workflow for a chemical LTD experiment using this compound.
Logical Relationships: Induction of LTP vs. LTD
The divergent outcomes of this compound application (LTP vs. LTD) can be influenced by several factors, creating a complex logical relationship.
Caption: Factors influencing this compound's effect on synaptic plasticity.
Conclusion
This compound has been an invaluable tool for dissecting the role of metabotropic glutamate receptors in synaptic plasticity. Its ability to induce both LTP and LTD, depending on the specific experimental conditions, underscores the complex and nuanced regulation of synaptic strength by mGluR-mediated signaling pathways. For drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets for neurological and psychiatric disorders characterized by aberrant synaptic plasticity. Future research will continue to unravel the precise molecular determinants that govern the directionality of mGluR-dependent plasticity.
A Deep Dive into trans-ACPD: A Non-Selective Metabotropic Glutamate Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785) that has played a pivotal role in the characterization of metabotropic glutamate receptors (mGluRs). As a non-selective agonist for Group I and Group II mGluRs, this compound has been instrumental in elucidating the diverse physiological roles of these receptors throughout the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological activity, and the experimental protocols used to investigate its function.
Chemical and Physical Properties
This compound is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers. Its rigid cyclopentane (B165970) ring constrains the molecule into a specific conformation, which allows it to selectively activate metabotropic glutamate receptors over ionotropic glutamate receptors.
| Property | Value | Reference |
| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | |
| Molecular Formula | C₇H₁₁NO₄ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 67684-64-4 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water with gentle warming (to 5 mM) and in 1eq. NaOH (to 50 mM). Also soluble in DMSO. | [2] |
| Storage | Store at room temperature for powders. In DMSO, store at 4°C for up to 2 weeks and -80°C for up to 6 months. | [1] |
| Purity | Typically ≥99% by HPLC |
Pharmacological Activity: A Non-Selective mGluR Agonist
This compound is a potent agonist at Group I and Group II metabotropic glutamate receptors, with lower affinity for Group III mGluRs. This broad activity profile has made it a valuable tool for studying the general effects of mGluR activation.
Binding Affinity
The binding affinity of this compound for various mGluR subtypes can be determined through radioligand binding assays. In these experiments, a radiolabeled ligand that binds to the receptor of interest is displaced by increasing concentrations of the unlabeled compound (in this case, this compound). The concentration of this compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
| Receptor Subtype | Radioligand | IC50 (µM) | Reference |
| mGluR1a (human) | [³H]L-quisqualic acid | 4.0 | [3][4] |
Functional Potency
The functional potency of this compound is typically assessed by measuring its ability to stimulate second messenger production or elicit a physiological response in cells expressing specific mGluR subtypes. The half-maximal effective concentration (EC50) is a common measure of potency.
| Receptor Subtype | Response Measured | EC50 (µM) | Reference |
| mGluR1 | Phosphoinositide Hydrolysis | 15 | [2] |
| mGluR2 | cAMP accumulation inhibition | 2 | [2] |
| mGluR3 | 40 | [2] | |
| mGluR4 | ~800 | [2] | |
| mGluR5 | Phosphoinositide Hydrolysis | 23 | [2] |
| mGluR6 | 82 | [2] | |
| General (rat hippocampal slices) | Phosphoinositide Hydrolysis | 51 | [5] |
| General (rat cerebral cortex slices) | cAMP accumulation | 47.8 | [2] |
Signaling Pathways Activated by this compound
As a Group I and Group II mGluR agonist, this compound activates distinct downstream signaling cascades.
Group I mGluR Signaling
Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq/G11 G-proteins.[6][7][8][9] Activation of these receptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[6][7][8] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[6]
Group II mGluR Signaling
Group II mGluRs, comprising mGluR2 and mGluR3, are coupled to Gi/o G-proteins.[6][10][11][12] When activated by this compound, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][13] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Key Experimental Protocols
Radioligand Binding Assay ([³H]L-quisqualic acid displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human mGluR1a receptor expressed in a baculovirus/Sf9 insect cell system.[3][4]
Materials:
-
Membrane fractions from Sf9 cells expressing human mGluR1a
-
[³H]L-quisqualic acid (Radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add the membrane preparation, a fixed concentration of [³H]L-quisqualic acid, and varying concentrations of this compound.
-
For total binding, omit the this compound. For non-specific binding, add a high concentration of unlabeled L-glutamate.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[14]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine.[14]
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs) in response to mGluR activation, a hallmark of Group I mGluR signaling.[15][16][17]
Materials:
-
Cell culture expressing the mGluR of interest (e.g., CHO cells expressing mGluR1a or primary neuronal cultures)
-
myo-[³H]inositol
-
Agonist solution (this compound)
-
Lithium chloride (LiCl) solution
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Culture cells and label them overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Neutralize the samples and apply them to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
Elute the [³H]inositol phosphates from the column.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Plot the amount of [³H]inositol phosphate (B84403) accumulation against the log concentration of this compound to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents across the entire cell membrane in response to the application of this compound.[18][19][20][21][22][23]
Materials:
-
Cultured neurons or acute brain slices
-
Glass micropipettes
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Extracellular and intracellular recording solutions
-
This compound solution
Procedure:
-
Prepare cultured neurons or acute brain slices for recording.
-
Pull glass micropipettes to a suitable resistance (e.g., 3-7 MΩ) and fill with intracellular solution.
-
Under a microscope, approach a neuron with the micropipette and form a high-resistance seal (giga-ohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).
-
Apply this compound to the cell via the perfusion system.
-
Record the resulting inward or outward currents. The specific current observed will depend on the mGluR subtypes present and the ion channels they modulate.
-
In current-clamp mode, the effect of this compound on the membrane potential and neuronal excitability can be measured.[18][24][25][26]
Neurotoxic Potential
At high concentrations, this compound can induce excitotoxicity.[2][27][28][29][30] Neurotoxicity can be assessed in organotypic hippocampal slice cultures by measuring the uptake of a fluorescent dye, such as propidium (B1200493) iodide, which only enters cells with compromised membrane integrity.[27][28]
Conclusion
This compound remains a valuable pharmacological tool for the study of metabotropic glutamate receptors. Its ability to non-selectively activate both Group I and Group II mGluRs allows for the investigation of the broad physiological consequences of mGluR stimulation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate roles of these receptors in neuronal function and disease. As the field moves towards more subtype-selective ligands, the foundational knowledge gained from studies utilizing this compound will continue to be indispensable.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. personal.utdallas.edu [personal.utdallas.edu]
- 20. axolbio.com [axolbio.com]
- 21. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 23. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 29. Frontiers | New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project [frontiersin.org]
- 30. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
An In-depth Technical Guide to trans-ACPD Downstream Signaling Pathways in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a synthetic analogue of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors, which form ion channels, mGluRs are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. This compound has been a pivotal tool in elucidating the diverse roles of mGluRs in the central nervous system. This guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Activated by this compound
This compound primarily activates Group I and Group II metabotropic glutamate receptors.[1] These receptor groups are coupled to distinct G proteins and initiate different intracellular signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gαq/11 proteins.[2] Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[2][3] DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating their activity.
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly coupled to Gαi/o proteins. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP is a ubiquitous second messenger that activates protein kinase A (PKA), which phosphorylates numerous substrates, including ion channels and transcription factors. By inhibiting adenylyl cyclase, this compound, through Group II mGluRs, can dampen PKA-mediated signaling.
Quantitative Data on this compound Activity
The following tables summarize key quantitative parameters of this compound's action on its target receptors and downstream signaling events.
| Receptor Subtype | EC50 (μM) | G Protein Coupling | Primary Downstream Effect | Reference |
| mGluR1 | 15 | Gαq/11 | ↑ IP3/DAG, ↑ [Ca2+]i | [1] |
| mGluR2 | 2 | Gαi/o | ↓ cAMP | [1] |
| mGluR4 | ~800 | Gαi/o | ↓ cAMP | [1] |
| mGluR5 | 23 | Gαq/11 | ↑ IP3/DAG, ↑ [Ca2+]i | [1] |
| Experimental System | This compound Concentration | Downstream Effect | Magnitude of Effect | Reference |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Dendritic [Ca2+]i Increase | 200-600 nM | [3] |
| Rat Cerebral Cortical Slices | ED50: 47.8 µM | cAMP Accumulation | Significant stimulation | [4] |
| Cat Visual Cortex | Not specified | cAMP Increase (above basal) | 767.5 ± 82.7 pmol/mg protein | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary downstream signaling pathways of this compound.
Detailed Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM Imaging
This protocol is adapted from established methods for measuring intracellular calcium dynamics in neurons.[6][7][8]
Objective: To quantify changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
High-quality, anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.
-
Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
-
Cell Loading:
-
Wash cultured neurons twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Continuously perfuse with HBSS to establish a baseline.
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
After establishing a stable baseline, perfuse the cells with a known concentration of this compound in HBSS.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, which requires determination of Rmin (ratio in zero Ca2+), Rmax (ratio at saturating Ca2+), and the dissociation constant (Kd) of Fura-2 for Ca2+.
-
Measurement of Inositol Phosphate (B84403) (IP) Accumulation
This protocol is a standard method for assessing Gq-coupled receptor activation by measuring the accumulation of radiolabeled inositol phosphates.[9]
Objective: To quantify the this compound-stimulated production of inositol phosphates.
Materials:
-
Cultured neurons or brain slices
-
[³H]myo-inositol
-
Inositol-free culture medium
-
LiCl solution
-
Perchloric acid or trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Incubate cells overnight in inositol-free medium supplemented with [³H]myo-inositol (e.g., 0.5-1 µCi/mL) to label the cellular phosphoinositide pool.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a physiological buffer containing LiCl (typically 10 mM) for 10-20 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid or TCA to precipitate proteins and lipids.
-
Centrifuge the samples and collect the aqueous supernatant containing the soluble inositol phosphates.
-
Neutralize the supernatant with a suitable buffer (e.g., KOH).
-
-
Chromatographic Separation:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [³H]myo-inositol.
-
Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of increasing ammonium (B1175870) formate/formic acid concentrations.
-
-
Quantification:
-
Collect the eluted fractions and add scintillation fluid.
-
Measure the radioactivity in each fraction using a scintillation counter. The amount of radioactivity is proportional to the amount of each inositol phosphate.
-
Measurement of cAMP Accumulation
This protocol outlines a common method for determining the effect of Gi-coupled receptor activation on cAMP levels.[10][11]
Objective: To measure the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
Cultured neurons or brain slices
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound stock solution
-
cAMP assay kit (e.g., radioimmunoassay (RIA) or ELISA-based)
-
Lysis buffer
Procedure:
-
Cell Treatment:
-
Pre-incubate cells with the phosphodiesterase inhibitor IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent the degradation of cAMP.
-
Treat the cells with this compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin (a direct activator of most adenylyl cyclase isoforms) to induce a measurable level of cAMP production.
-
-
Cell Lysis:
-
Terminate the reaction by lysing the cells with the buffer provided in the cAMP assay kit or a suitable lysis buffer (e.g., 0.1 M HCl).
-
-
cAMP Quantification:
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
For an RIA, a radiolabeled cAMP is used, and the amount of bound radioactivity is measured. For an ELISA, an enzyme-conjugated cAMP is often used, and the signal is detected colorimetrically or fluorometrically.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by this compound.
-
References
- 1. Basal and drug-induced cAMP levels in cortical slices from the tottering mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of [3H]inositol phosphate formation and metabolism in cerebral-cortical slices. Evidence for a dual metabolism of inositol 1,4-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
Beyond the Canon: An In-depth Technical Guide to the Non-mGluR Molecular Targets of trans-ACPD
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The compound (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and its active isomer, (1S,3R)-ACPD, are cornerstone pharmacological tools renowned for their potent agonism at metabotropic glutamate (B1630785) receptors (mGluRs). While their activity at Group I and Group II mGluRs is extensively documented, a deeper dive into the literature reveals subtle but significant interactions with other molecular targets. This technical guide provides a comprehensive overview of these non-canonical targets, focusing on direct agonism at L-AP4 receptors and a functional interaction with the sigma receptor system. This document collates quantitative pharmacological data, provides detailed experimental protocols for key cited experiments, and visualizes complex pathways and workflows to facilitate advanced research and drug development.
Primary Molecular Targets: Metabotropic Glutamate Receptors (mGluRs)
To establish a baseline for understanding non-canonical interactions, it is essential to quantify the primary activity of (1S,3R)-ACPD, the biologically active enantiomer of this compound. The compound is a potent agonist at both Group I and Group II mGluRs.
Quantitative Data: Potency at mGluR Subtypes
The following table summarizes the half-maximal effective concentrations (EC₅₀) of (1S,3R)-ACPD at various mGluR subtypes, demonstrating its broad-spectrum agonist activity.
| Receptor Subtype | Group | EC₅₀ (μM) | Reference |
| mGluR₂ | II | 5 | [1] |
| mGluR₅ | I | 15 | [1] |
| mGluR₁ | I | 42 | [1] |
| mGluR₆ | III (L-AP4 sensitive) | 60 | [1] |
Confirmed Non-Canonical Target: L-AP4 Receptors
Beyond its well-documented effects on Group I and II mGluRs, (1S,3R)-ACPD has been identified as a direct agonist at L-2-amino-4-phosphonobutyrate (L-AP4) sensitive receptors, a subset of Group III mGluRs, particularly within the retina.
Evidence of L-AP4 Receptor Agonism
In retinal ON bipolar cells, (1S,3R)-ACPD evokes physiological responses that mimic and are occluded by the activation of L-AP4 receptors.[2][3] These responses—an outward current associated with increased input resistance—are consistent with the closure of cGMP-gated channels.[2][3] The effect is suppressed by inhibitors of cGMP phosphodiesterase (cGMP-PDE), strongly suggesting that (1S,3R)-ACPD, like L-AP4, activates this enzyme.[2][3]
Quantitative Data: Agonism at L-AP4 Receptors
The table below includes the EC₅₀ value at mGluR₆, a known L-AP4 receptor subtype.
| Receptor Subtype | Agonist | EC₅₀ (μM) | System |
| L-AP4 Receptor (mGluR₆) | (1S,3R)-ACPD | 60 | Recombinant expression systems[1] |
Signaling Pathway: L-AP4 Receptor Activation by (1S,3R)-ACPD
The activation of L-AP4 receptors on retinal ON bipolar cells by (1S,3R)-ACPD leads to the stimulation of cGMP phosphodiesterase, which hydrolyzes cGMP and leads to the closure of cGMP-gated cation channels.
Experimental Protocol: Whole-Cell Voltage-Clamp in Retinal Bipolar Cells
The following is a representative protocol for recording agonist-induced currents from retinal bipolar cells, reconstructed from methodologies described in the literature.[2][4][5][6]
1. Retinal Slice Preparation:
-
Euthanize a mudpuppy (Necturus maculosus) or other suitable species according to approved institutional animal care protocols.
-
Enucleate the eyes and dissect the retina in a chilled, oxygenated Ringer's solution.
-
Cut the retina into 200-250 µm thick slices using a tissue chopper.
-
Transfer slices to a recording chamber and continuously perfuse with oxygenated Ringer's solution (2-3 mL/min) at room temperature.
2. Electrophysiological Recording:
-
Visualize bipolar cells using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ.
-
Fill pipettes with an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.
-
Establish a high-resistance (>1 GΩ) seal on the soma of a bipolar cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record currents using a patch-clamp amplifier in voltage-clamp mode, holding the cell at a potential of -60 mV.
3. Drug Application:
-
Dissolve (1S,3R)-ACPD and other pharmacological agents in the Ringer's solution.
-
Apply drugs to the slice via the perfusion system.
-
To generate a dose-response curve, apply increasing concentrations of (1S,3R)-ACPD, ensuring a complete washout period between applications until the baseline current is re-established.
-
Measure the peak outward current at each concentration to determine the EC₅₀ value.
Putative Target System: Functional Interaction with Sigma Receptors
A functional, albeit likely indirect, interaction between this compound and the sigma receptor system has been observed in the context of epileptiform activity.
Evidence of Functional Interaction
In rat neocortical slices, epileptiform activity can be induced by perfusing the tissue with a Mg²⁺-free medium. Application of this compound in this model dose-dependently alters the characteristics of this activity, notably increasing the duration of afterpotentials and the number of afterbursts.[7] Crucially, this specific effect of this compound is blocked by the non-selective sigma receptor ligand, 1,3-di-o-tolyl-guanidine (DTG).[7] This finding suggests that a sigma receptor-mediated process is necessary for this particular downstream effect of this compound. To date, there is no published evidence of direct, high-affinity binding of this compound to either sigma-1 or sigma-2 receptors.
Quantitative Data: Pharmacological Blockade
| Agonist | Effect | Blocking Agent | Concentration of Blocker |
| This compound (10-200 µM) | Increased afterpotential duration and afterbursting | Ditolyguanidine (DTG) | 10 µM |
Experimental Workflow: Pharmacological Blockade of this compound Effects
The diagram below illustrates the logical flow of the experiment that identified the functional relationship between this compound and the sigma receptor system.
Experimental Protocol: Induction and Recording of Epileptiform Activity
The following is a representative protocol for inducing and recording epileptiform activity in neocortical slices, reconstructed from methodologies described in the literature.[7][8][9][10]
1. Slice Preparation:
-
Anesthetize and decapitate a Wistar rat (14-17 days old) in accordance with institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.
-
Cut coronal slices (400-500 µm thick) of the neocortex using a vibratome.
-
Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated ACSF at room temperature.
2. Induction of Epileptiform Activity:
-
Transfer a slice to a recording chamber and perfuse with standard ACSF.
-
Obtain a stable baseline recording of spontaneous activity.
-
To induce epileptiform activity, switch the perfusion to a modified ACSF that is nominally Mg²⁺-free (MgSO₄ is omitted). Continue perfusion for 20-30 minutes until stable, spontaneous epileptiform events are observed.
3. Electrophysiological Recording and Drug Application:
-
Place a glass microelectrode (filled with ACSF, 1-5 MΩ resistance) in layer V of the neocortex to record extracellular field potentials.
-
After establishing stable epileptiform activity, add this compound (10-200 µM) to the Mg²⁺-free ACSF and perfuse for 15-20 minutes. Record changes in the frequency and characteristics of epileptiform events.
-
To test for blockade, perform a washout of this compound. Once activity returns to the pre-drug baseline, co-apply the sigma ligand DTG (10 µM) with this compound.
-
Analyze recordings to compare event frequency, duration, and the presence of afterpotentials and afterbursts across the different conditions.
Conclusion
While this compound and its active isomer (1S,3R)-ACPD are rightfully classified as potent and selective mGluR agonists, this guide highlights that their pharmacological profile is more complex. The evidence clearly demonstrates that (1S,3R)-ACPD is a direct agonist at L-AP4 receptors, a finding with significant implications for its use in studying retinal and potentially other CNS pathways where Group III mGluRs are prevalent. Furthermore, the functional modulation of this compound's effects by a sigma ligand, though not indicative of direct binding, opens a new avenue of investigation into the cross-talk between the glutamatergic and sigma receptor systems. Researchers and drug development professionals should consider these non-canonical targets to fully interpret experimental results and to explore novel therapeutic strategies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R- ACPD) in retinal ON bipolar cells indicate that it is an agonist at L- AP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Recordings of Light Evoked Excitatory Synaptic Currents in the Retinal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorenandersen.org [sorenandersen.org]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. High and Low-Frequency Stimulation Effect on Epileptiform Activity in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in seizure activity of the neocortex during the early postnatal development of the rat: an electrophysiological study on slices in Mg(2+)-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the epileptiform activity induced by magnesium-free solution in rat amygdala slices: an intracellular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-magnesium medium induces epileptiform activity in mouse olfactory bulb slices - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-ACPD effects on neuronal excitability
An In-depth Technical Guide to the Neuronal Effects of trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid (this compound), a cornerstone pharmacological tool used to investigate the function of metabotropic glutamate (B1630785) receptors (mGluRs). We will delve into its mechanism of action, its complex and often opposing effects on neuronal excitability, and the downstream signaling cascades it initiates. This document synthesizes key quantitative data and provides detailed experimental protocols for researchers studying its effects.
Introduction to this compound
This compound is a conformationally restricted analog of glutamate, widely used as a non-selective agonist for metabotropic glutamate receptors. It activates both Group I and Group II mGluRs, making it a valuable tool for probing the general effects of mGluR activation in various neuronal circuits. Its ability to trigger diverse intracellular signaling cascades has been instrumental in elucidating the role of mGluRs in modulating synaptic transmission, neuronal excitability, and plasticity.
Mechanism of Action: Dual Signaling Pathways
This compound exerts its effects by binding to and activating two distinct groups of metabotropic glutamate receptors, which are coupled to different G-protein signaling pathways.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically coupled to Gαq/11 G-proteins. Activation by this compound initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1][2][3][4]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC)[1][2][3][4].
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are coupled to Gαi/o G-proteins. Their activation by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP)[1][2][3].
The ultimate effect of this compound on a neuron depends on the specific subtypes of mGluRs expressed, their cellular location (presynaptic vs. postsynaptic), and the downstream ion channels and effector proteins present in that cell type.
Effects on Neuronal Excitability
The dual activation of Group I and II mGluRs by this compound results in varied and context-dependent effects on neuronal excitability. The primary outcomes are typically either depolarization (excitation) or hyperpolarization (inhibition).
Depolarization and Increased Firing
In many neuronal populations, such as thalamocortical neurons, the dominant effect of this compound is depolarization, which can be sufficient to shift neurons from a bursting to a tonic firing mode. This excitatory effect is often mediated by:
-
Inhibition of Potassium (K+) Channels: Activation of the Gq pathway can lead to the closure of K+ channels, such as M-type (KCNQ) channels, reducing the outward flow of potassium and causing the membrane potential to depolarize.
-
Activation of Non-selective Cation Channels: The rise in intracellular Ca2+ and activation of PKC can open non-selective cation channels (e.g., TRP channels), leading to an inward current and depolarization.
-
Activation of Na+/Ca2+ Exchanger: In some cells, like Purkinje neurons, a large intracellular Ca2+ increase can activate the electrogenic sodium-calcium exchanger in its reverse mode, contributing to an inward depolarizing current[5].
Hyperpolarization and Decreased Firing
Conversely, in other neurons, such as those in the basolateral amygdala, this compound causes a robust hyperpolarization[6]. This inhibitory effect is primarily due to:
-
Activation of Potassium (K+) Channels: The Gq-mediated release of Ca2+ from intracellular stores can activate calcium-dependent potassium channels (e.g., SK or BK channels)[6]. The opening of these channels increases K+ efflux, driving the membrane potential towards the equilibrium potential for potassium and thus hyperpolarizing the cell[6].
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of this compound.
Table 1: Effects of this compound on Membrane Potential and Firing Properties
| Neuron Type | Brain Region | Concentration (µM) | Effect on Membrane Potential | Effect on Firing Properties | Citation |
| Thalamocortical | Thalamus | 50 | Depolarization: 23 ± 1 mV | Shift to tonic firing: 32 ± 2 Hz | [6] |
| Thalamocortical | Thalamus | 100 | Depolarization: 17 ± 2 mV | Shift to tonic firing: 44 ± 11 Hz | [6] |
| Basolateral Amygdala | Amygdala | Not specified | Hyperpolarization (Reversal Potential: -84 mV) | Decrease in firing | [6] |
| Neocortical | Neocortex | 10 - 200 | Not specified | Dose-dependent decrease in spontaneous epileptiform event frequency | [7] |
Table 2: Effects of this compound on Intracellular Signaling and Synaptic Potentials
| Neuron Type | Brain Region | Concentration (µM) | Parameter Measured | Observed Effect | Citation |
| Purkinje | Cerebellum | ≤ 100 | Dendritic Intracellular [Ca²⁺] | Increase of 200-600 nM | [5] |
| CA1 Pyramidal | Hippocampus | ≥ 50 | Excitatory Postsynaptic Potential (EPSP) | Reversible inhibition | |
| CA1 Pyramidal | Hippocampus | 100 - 250 | Excitatory Postsynaptic Potential (EPSP) | Reversible inhibition | [8] |
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes how to measure the effects of this compound on the membrane potential and firing rate of a neuron in an acute brain slice.
Methodology:
-
Solutions Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. The solution must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of ~7.4.
-
Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
Drug Stock: Prepare a 10-50 mM stock solution of this compound in water or NaOH and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
-
Acute Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Use a vibratome to cut 250-300 µm thick slices of the desired brain region.
-
Transfer slices to an incubation chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Procedure:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~2 mL/min).
-
Pull a borosilicate glass pipette to a resistance of 4-7 MΩ when filled with internal solution.
-
Under visual guidance (e.g., IR-DIC microscopy), approach a healthy-looking neuron with the pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "gigaohm" seal.
-
Apply brief, gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration.
-
Switch the amplifier to current-clamp mode (I=0) and allow the cell's resting membrane potential to stabilize.
-
-
Experiment and Data Acquisition:
-
Record a stable baseline of the neuron's resting membrane potential and any spontaneous firing for 5-10 minutes.
-
Switch the perfusion line to aCSF containing the desired concentration of this compound.
-
Record the changes in membrane potential and firing activity for the duration of the drug application (typically 5-15 minutes).
-
Switch the perfusion back to the control aCSF to wash out the drug and record the recovery of the neuron's activity to baseline.
-
Analyze the data by measuring the average change in membrane potential (in mV) and firing frequency (in Hz) during the baseline, drug application, and washout phases.
-
Protocol: Calcium Imaging in Neurons
This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent indicator.
Methodology:
-
Indicator Loading:
-
For cultured neurons or brain slices, incubate the cells with a membrane-permeant form of a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The dye is typically dissolved in DMSO with a small amount of Pluronic F-127 to aid dispersion.
-
After loading, wash the preparation with aCSF for at least 20 minutes to allow for de-esterification of the dye, which traps it inside the cells.
-
-
Imaging Setup:
-
Place the coverslip or slice in a recording chamber on an epifluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
-
Perfuse with aCSF.
-
-
Data Acquisition:
-
Acquire a stable baseline of fluorescence for several minutes.
-
For Fura-2 , alternate excitation wavelengths between 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensity at 340nm vs. 380nm (F340/F380) is proportional to the intracellular calcium concentration.
-
For Fluo-4 , use an excitation wavelength of ~488 nm and collect emission at ~520 nm. Changes in fluorescence intensity (ΔF/F₀) relative to the baseline (F₀) indicate changes in calcium.
-
-
Apply this compound via the perfusion system.
-
Continue to acquire images throughout the drug application and subsequent washout period.
-
-
Analysis:
-
Define regions of interest (ROIs) over individual cell bodies or dendrites.
-
Calculate the F340/F380 ratio or the ΔF/F₀ for each ROI over time.
-
Quantify the peak change in the signal following drug application to determine the magnitude of the calcium response[5].
-
Conclusion and Future Directions
This compound remains an indispensable pharmacological agent for the functional characterization of metabotropic glutamate receptors. Its activation of both Group I and Group II mGluRs produces complex, cell-type-specific effects on neuronal excitability, ranging from robust depolarization and increased firing to profound hyperpolarization and inhibition. These effects are underpinned by distinct G-protein-coupled signaling cascades that modulate a variety of ion channels.
For drug development professionals, understanding the downstream consequences of broad mGluR activation is critical. The development of more selective agonists and antagonists for specific mGluR subtypes is a key area of research, aiming to harness the therapeutic potential of these receptors for conditions like epilepsy, chronic pain, and psychiatric disorders, while minimizing off-target effects. Future research will continue to unravel the precise ion channels and effector proteins modulated by these pathways and how they contribute to the intricate regulation of neuronal function in both health and disease.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Functions of trans-ACPD in the Hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). In the hippocampus, a brain region critical for learning and memory, this compound has been instrumental in elucidating the complex roles of mGluRs in modulating synaptic transmission and plasticity. This technical guide provides an in-depth overview of the physiological functions of this compound in the hippocampus, with a focus on its effects on synaptic signaling, its modulation of long-term potentiation (LTP) and long-term depression (LTD), and the underlying molecular mechanisms. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Core Physiological Effects of this compound in the Hippocampus
This compound exerts a multifaceted influence on hippocampal physiology, primarily through the activation of Group I and Group II metabotropic glutamate receptors. Its effects can be broadly categorized into the modulation of basal synaptic transmission and the regulation of synaptic plasticity.
Modulation of Synaptic Transmission
At concentrations of 50 µM and higher, this compound has been shown to completely and reversibly inhibit excitatory postsynaptic field potentials in the CA1 region of the hippocampus. However, it does not affect excitatory postsynaptic currents (EPSCs) at the same concentrations. This suggests a mechanism that selectively impacts the overall excitability of neuronal populations. Specifically, this compound at concentrations between 100-250 µM reversibly inhibits extracellularly recorded excitatory postsynaptic potentials (EPSPs) in the CA1 layer[1][2]. This inhibition is accompanied by a depression of the electrical excitability of CA1 neurons, as observed through antidromic stimulation, while the excitability of CA3 neurons remains unaffected[1][2]. The reduction in synaptic response by this compound is not limited to a single receptor type; it affects components of the synaptic response mediated by NMDA receptors, non-NMDA receptors, and GABA receptors[3].
Modulation of Synaptic Plasticity
This compound plays a significant role in modulating long-term potentiation (LTP), a cellular correlate of learning and memory. It has been demonstrated to enhance both short-term potentiation (STP) and long-term potentiation (LTP) in the CA1 region following tetanic stimulation[4]. This enhancement is believed to occur through the inositol (B14025) phosphate (B84403) signaling pathway[4]. It is important to note that this compound itself, even at concentrations as high as 100 µM, does not induce LTP of the low-frequency population EPSP[4].
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on various physiological parameters in the hippocampus.
| Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Excitatory Postsynaptic Field Potentials (CA1) | ≥ 50 µM | Complete and reversible inhibition | |
| Excitatory Postsynaptic Potentials (EPSPs) (CA1) | 100-250 µM | Reversible inhibition | [1][2] |
| NMDA-mediated EPSCs | 5 µM | Significant decrease to 88 ± 3.9% of control | [5] |
| NMDA-mediated EPSCs | 50 µM | Near-maximal decrease to 46 ± 3.8% of control | [5] |
| NMDA-mediated EPSCs | 100 µM | Apparent maximal decrease to 41 ± 3.3% of control | [5] |
| cAMP Accumulation (ED50) | 47.8 µM | Half-maximal effective concentration for stimulation | [6] |
| Long-Term Potentiation (LTP) | Not specified | Enhancement of tetanus-induced LTP | [4][7] |
Signaling Pathways Activated by this compound
This compound activates multiple intracellular signaling cascades through its interaction with different mGluR subtypes. The two primary pathways are the Gq-protein coupled phosphoinositide hydrolysis pathway and the modulation of the adenylyl cyclase/cAMP pathway.
Gq-Coupled Phosphoinositide Hydrolysis
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the postsynaptic effects of this compound, including the modulation of ion channels and synaptic plasticity.
Modulation of Adenylyl Cyclase and cAMP Levels
This compound has also been shown to stimulate the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in hippocampal slices, with an ED50 of 47.8 µM[6]. This effect is mediated by the activation of adenylyl cyclase. While Group II mGluRs (mGluR2 and mGluR3) are typically coupled to the inhibition of adenylyl cyclase via Gi/o proteins, the stimulation of cAMP by this compound in the hippocampus suggests a more complex interaction, possibly involving different mGluR subtypes or indirect mechanisms. The cAMP-dependent protein kinase A (PKA) pathway is a key downstream effector of cAMP signaling and is known to play a role in the regulation of synaptic plasticity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Ice-cold sucrose-based slicing solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2, saturated with 95% O2/5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2[8][9][10][11].
-
Incubation chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Extracellular Field Potential Recording and LTP Induction
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region and inducing long-term potentiation (LTP).
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier
-
Data acquisition system
Procedure:
-
Place a hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place the recording electrode in the stratum radiatum of CA1 to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to elicit fEPSPs and establish a stable baseline for at least 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as a single 1-second train of 100 Hz, or theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz)[12][13][14][15].
-
Resume baseline stimulation immediately after the HFS and record for at least 60 minutes to monitor the potentiation of the fEPSP slope.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a product of PLC activity, in response to this compound.
Materials:
-
Hippocampal slices
-
[³H]myo-inositol
-
Krebs-Ringer buffer
-
LiCl
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Pre-label hippocampal slices by incubating them with [³H]myo-inositol in oxygenated Krebs-Ringer buffer for several hours.
-
Wash the slices to remove excess unincorporated [³H]myo-inositol.
-
Pre-incubate the slices in buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the slices with various concentrations of this compound for a defined period.
-
Terminate the reaction by adding ice-cold TCA.
-
Homogenize the tissue and centrifuge to separate the supernatant.
-
Apply the supernatant to Dowex AG1-X8 columns to separate the inositol phosphates from other cellular components.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
cAMP Accumulation Assay
This assay quantifies the levels of cAMP produced in response to this compound.
Materials:
-
Hippocampal slices
-
[³H]adenine
-
Krebs-Ringer buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
TCA
-
Dowex 50 and alumina (B75360) columns
-
Scintillation counter
Procedure:
-
Pre-label hippocampal slices by incubating them with [³H]adenine in oxygenated Krebs-Ringer buffer, which is incorporated into the cellular ATP pool.
-
Wash the slices to remove unincorporated [³H]adenine.
-
Pre-incubate the slices in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulate the slices with various concentrations of this compound for a defined period.
-
Terminate the reaction by adding ice-cold TCA.
-
Homogenize the tissue and centrifuge.
-
Apply the supernatant to a series of Dowex 50 and alumina columns to isolate [³H]cAMP from [³H]ATP and other adenine (B156593) nucleotides.
-
Elute the [³H]cAMP and quantify the radioactivity using a scintillation counter.
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the physiological roles of metabotropic glutamate receptors in the hippocampus. Its ability to modulate both basal synaptic transmission and long-term synaptic plasticity highlights the critical role of mGluRs in hippocampal function. The detailed understanding of its mechanisms of action, including the activation of distinct signaling pathways, provides a solid foundation for the development of novel therapeutic agents targeting mGluR-mediated processes for the treatment of neurological and psychiatric disorders characterized by hippocampal dysfunction. This guide provides a comprehensive overview of the key physiological functions of this compound, along with detailed experimental protocols to facilitate further research in this important area.
References
- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 2. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 10. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 11. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 12. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. researchgate.net [researchgate.net]
The Role of trans-ACPD in Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a fundamental mechanism underlying learning and memory. The role of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, is central to the induction and maintenance of LTP. While the function of ionotropic glutamate receptors, such as NMDA and AMPA receptors, in LTP has been extensively studied, the contribution of metabotropic glutamate receptors (mGluRs) is also critically important. This technical guide focuses on the role of a key pharmacological tool, trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a broad-spectrum agonist for metabotropic glutamate receptors, in modulating LTP. This document provides an in-depth analysis of the signaling pathways activated by this compound, quantitative data from key experimental findings, and detailed experimental protocols for researchers in the field.
Core Mechanism of Action of this compound in LTP
This compound is a synthetic agonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. It primarily activates Group I and Group II mGluRs. The activation of these receptors, particularly Group I mGluRs (mGluR1 and mGluR5), by this compound has been shown to enhance and, in some cases, directly induce LTP in various brain regions, most notably the hippocampus.[1]
The canonical signaling pathway initiated by this compound binding to Group I mGluRs involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event in the induction of many forms of synaptic plasticity, including LTP.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC is a key enzyme that phosphorylates a wide range of substrate proteins, including ion channels and receptors, thereby modulating their function and contributing to the expression of LTP.
While this compound can enhance NMDA receptor-dependent LTP, it has also been implicated in the induction of NMDA receptor-independent forms of LTP, highlighting its complex and multifaceted role in synaptic plasticity.[2][3]
Quantitative Data on this compound's Effects on LTP
The following tables summarize quantitative data from various studies investigating the effects of this compound on LTP. These data provide a comparative overview of the concentrations used, the magnitude of potentiation observed, and the experimental preparations.
| Parameter | Value | Experimental Preparation | Key Findings | Citation |
| This compound Concentration | 10 - 200 µM | Rat neocortical slices | Dose-dependent effects on epileptiform activity, suggesting modulation of neuronal excitability. | [4] |
| This compound Concentration | 100 - 250 µM | Rat hippocampal CA1 | Reversible inhibition of extracellularly recorded EPSPs. | [5] |
| This compound Concentration | 100 µM | Rat hippocampal slices | Did not induce LTP of low-frequency EPSPs on its own. | [1] |
| Enhancement of STP | Enhanced at 1 and 5 min post-tetanus | Rat hippocampal CA1 slices | This compound enhanced short-term potentiation. | [1] |
| Enhancement of LTP | Enhanced at 20 min post-tetanus | Rat hippocampal CA1 slices | This compound enhanced long-term potentiation. | [1] |
| Parameter | Value | Experimental Preparation | Key Findings | Citation |
| (1S,3R)-ACPD Concentration | 10 µM | Rat hippocampal slices | In combination with a weak tetanus, induced a slow-onset potentiation. | [6] |
| Effect on Presynaptic Fiber Volley | Increased | Rat hippocampal slices | Suggests a presynaptic component to ACPD-induced potentiation. | [6] |
| (1S,3R)-ACPD Concentration | 20 µM | Rat hippocampal slices | Induced a long-lasting potentiation (LTP) that was dependent on protein synthesis. | [7] |
| Effect of mGluR1 Antagonist (LY367385) | Impaired LTP induction | Rat hippocampal slices | Demonstrates the involvement of mGluR1 in ACPD-mediated effects. | [7] |
| Effect of mGluR5 Antagonist (MPEP) | Inhibited late LTP | Rat hippocampal slices | Highlights the role of mGluR5 in the maintenance of ACPD-enhanced LTP. | [7] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound in LTP.
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for investigating the role of this compound in LTP.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Anesthetize a young adult rat (e.g., Wistar or Sprague-Dawley, 4-6 weeks old) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. The pH should be maintained at 7.4.
-
Slicing: Trim the brain to isolate the hippocampus. Using a vibratome, cut 350-400 µm thick transverse hippocampal slices in ice-cold, oxygenated ACSF.
-
Recovery: Transfer the slices to an interface or submerged recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before recording. After this initial recovery, slices can be maintained at room temperature.[8][9]
Electrophysiological Recording
-
Chamber Setup: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region. Place a recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) with an intensity that elicits an fEPSP of approximately 30-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.[10]
Drug Application and LTP Induction
-
This compound Application: Following a stable baseline, bath-apply this compound at the desired concentration (e.g., 10-100 µM) for a specified duration (e.g., 10-20 minutes) prior to LTP induction.
-
LTP Induction: While continuing to perfuse with the this compound-containing ACSF, induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single tetanus of 100 Hz for 1 second. Alternatively, multiple trains of HFS can be used.[11]
-
Post-Induction Recording: Immediately after the HFS, resume low-frequency stimulation and record the fEPSP for at least 60 minutes to assess the magnitude and stability of the potentiation.
-
Washout: In some experimental designs, the drug is washed out after the induction protocol to observe the persistence of the enhanced LTP.
Data Analysis
-
Measurement: Measure the initial slope of the fEPSP for each time point.
-
Normalization: Normalize the fEPSP slope values to the average slope of the baseline recording period.
-
Quantification of LTP: Express the magnitude of LTP as the percentage increase in the normalized fEPSP slope at a specific time point post-HFS (e.g., 60 minutes) compared to the baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the magnitude of LTP between control (without this compound) and experimental (with this compound) groups.
Conclusion
This compound has proven to be an invaluable pharmacological agent for elucidating the role of metabotropic glutamate receptors in long-term potentiation. Its ability to enhance, and in some paradigms induce, LTP through the activation of the PLC-IP3/DAG signaling cascade underscores the intricate molecular machinery governing synaptic plasticity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting mGluR pathways for cognitive enhancement and the treatment of neurological disorders characterized by synaptic dysfunction. Further research is warranted to dissect the specific contributions of different mGluR subtypes and their downstream effectors in the complex regulation of LTP.
References
- 1. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-independent LTP in mammalian nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-receptor-independent long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major differences between long-term potentiation and ACPD-induced slow onset potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]
A Comparative Analysis of trans-ACPD and cis-ACPD: Functional Divergence in Glutamate Receptor Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) exists as two geometric isomers, trans-ACPD and cis-ACPD, which exhibit markedly different pharmacological profiles at glutamate (B1630785) receptors. This technical guide provides a comprehensive analysis of the functional distinctions between these two isomers, focusing on their differential agonism at metabotropic glutamate receptors (mGluRs) and ionotropic NMDA receptors. We present quantitative data on their receptor affinity and efficacy, detail the experimental protocols used for their characterization, and provide visual representations of their distinct signaling pathways. This document serves as a critical resource for researchers in neuroscience and pharmacology, offering foundational knowledge to guide future investigations and drug development efforts targeting the glutamatergic system.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are broadly classified into ionotropic and metabotropic families. The conformational rigidity of cyclic glutamate analogues like ACPD has been instrumental in dissecting the pharmacology of these diverse receptor subtypes. The stereoisomers of ACPD, particularly the trans and cis forms, have emerged as invaluable tools due to their distinct receptor selectivity. Understanding the functional differences between this compound and cis-ACPD is crucial for the precise pharmacological manipulation of glutamatergic signaling in both research and therapeutic contexts.
Pharmacological Profile: A Tale of Two Isomers
The primary functional difference between this compound and cis-ACPD lies in their receptor targets. This compound is a selective agonist of metabotropic glutamate receptors, with activity at both Group I and Group II mGluRs.[1][2] In contrast, cis-ACPD is a potent agonist of the ionotropic NMDA receptor and also acts as a selective agonist for Group II mGluRs.[3][4][5] This fundamental divergence in receptor activation leads to distinct downstream cellular and physiological effects.
Data Presentation: Quantitative Comparison of Receptor Agonism
The following tables summarize the quantitative data on the potency of this compound and cis-ACPD at various glutamate receptor subtypes. Potency is expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Subtype | EC50 (µM) | Reference(s) |
| This compound | mGluR1 | 15 | [1][2] |
| mGluR2 | 2 | [1][2] | |
| mGluR4 | ~800 | [1][2] | |
| mGluR5 | 23 | [1][2] | |
| (1S,3R)-ACPD | mGluR1 | 42 | [6] |
| mGluR2 | 5 | [6] | |
| mGluR5 | 15 | [6] | |
| mGluR6 | 60 | [6] | |
| cis-ACPD | mGluR1 | >300 | [3][4] |
| mGluR2 | 13 | [3][4] | |
| mGluR4 | 50 | [3][4] | |
| mGluR5 | >300 | [3][4] |
Table 1: Potency of ACPD Isomers at Metabotropic Glutamate Receptors.
| Compound | Receptor | IC50 (µM) | Reference(s) |
| cis-ACPD | NMDA | 3.3 | [3] |
Table 2: Potency of cis-ACPD at the NMDA Receptor.
Signaling Pathways and Cellular Mechanisms
The differential receptor activation by trans- and cis-ACPD translates into the engagement of distinct intracellular signaling cascades.
This compound: Activating G-Protein Coupled Pathways
As an agonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs, this compound initiates G-protein-mediated signaling.
-
Group I mGluR Activation: Activation of Group I mGluRs by this compound leads to the coupling with Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Group II mGluR Activation: When this compound activates Group II mGluRs, it couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
cis-ACPD: A Dual Agonist with Diverse Effects
cis-ACPD's ability to activate both Group II mGluRs and NMDA receptors results in a more complex downstream signaling profile.
-
Group II mGluR Activation: Similar to this compound, the activation of Group II mGluRs by cis-ACPD leads to Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
NMDA Receptor Activation: As a potent NMDA receptor agonist, cis-ACPD binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor. However, channel opening requires the concurrent binding of a co-agonist (glycine or D-serine) to the GluN1 subunit and depolarization of the neuronal membrane to relieve the voltage-dependent block by magnesium ions (Mg2+). Once these conditions are met, the channel opens, allowing the influx of cations, most notably Ca2+. This influx of Ca2+ can activate a multitude of downstream signaling cascades, including those involving calmodulin and various kinases, leading to changes in synaptic plasticity and gene expression.
Experimental Protocols
The characterization of the functional differences between trans- and cis-ACPD relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Intracellular Calcium Imaging with Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration following receptor activation by ACPD isomers.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons or acute brain slices
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Preparation: Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO. A small amount of Pluronic F-127 (e.g., 20% solution in DMSO) can be added to aid in dye solubilization.
-
Cell Loading:
-
For cultured cells, incubate the cells in a loading buffer containing Fura-2 AM (final concentration typically 1-5 µM) for 30-60 minutes at room temperature or 37°C.
-
For acute brain slices, incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) containing Fura-2 AM for 45-60 minutes.
-
-
Washing: After loading, wash the cells or slices with fresh buffer for at least 30 minutes to allow for de-esterification of the Fura-2 AM to its active, calcium-sensitive form.
-
Imaging:
-
Mount the coverslip or slice on the microscope stage and perfuse with physiological buffer.
-
Excite the sample alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Establish a stable baseline recording.
-
Apply this compound or cis-ACPD at the desired concentration via the perfusion system.
-
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect agonist-induced calcium dynamics.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents and membrane potential changes in response to ACPD application.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF) for extracellular solution
-
Potassium gluconate-based intracellular solution
-
Acute brain slices or cultured neurons
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Slice/Cell Preparation: Place the brain slice or cultured cell dish in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Obtaining a Seal: Under visual guidance, approach a neuron with the micropipette. Apply slight positive pressure to keep the tip clean. Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the membrane potential at a constant value (e.g., -70 mV) and record the currents that flow across the membrane in response to the application of ACPD isomers. This is ideal for studying ion channel activation.
-
Current-Clamp: Inject a constant current (usually zero) and record changes in the membrane potential in response to ACPD application. This reveals whether the agonist causes depolarization or hyperpolarization.
-
-
Drug Application: Apply ACPD isomers via the perfusion system or through a local application system.
Phosphoinositide Hydrolysis Assay
This biochemical assay directly measures the product of PLC activation, a key step in Group I mGluR signaling.
Materials:
-
[³H]myo-inositol
-
Brain slices or cultured cells
-
Lithium chloride (LiCl)
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 anion exchange resin
-
Scintillation counter and fluid
Procedure:
-
Labeling: Incubate brain slices or cells with [³H]myo-inositol for a prolonged period (e.g., 18-24 hours) to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: Wash the labeled tissue/cells and pre-incubate with a physiological buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).
-
Agonist Application: Add the ACPD isomer of interest and incubate for a specific duration (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding acid (e.g., perchloric acid). Neutralize the samples and centrifuge to remove precipitated protein.
-
Chromatographic Separation: Apply the supernatant to a Dowex anion exchange column. Wash the column to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution.
-
Quantification: Measure the radioactivity of the eluted fraction using a scintillation counter. The amount of radioactivity is proportional to the extent of phosphoinositide hydrolysis.
Conclusion
The functional divergence between this compound and cis-ACPD is a clear illustration of the high degree of stereoselectivity exhibited by glutamate receptors. This compound serves as a valuable tool for probing the function of both Group I and Group II metabotropic glutamate receptors, influencing cellular processes through G-protein-mediated second messenger systems. In contrast, cis-ACPD provides a unique pharmacological profile by activating both Group II mGluRs and the ionotropic NMDA receptor, thereby bridging metabotropic and ionotropic signaling pathways. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided herein, is essential for the precise dissection of glutamatergic neurotransmission and for the rational design of novel therapeutic agents targeting this critical system.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainvta.tech [brainvta.tech]
- 5. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review | MDPI [mdpi.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 8. moodle2.units.it [moodle2.units.it]
Methodological & Application
Dissolving and Utilizing trans-ACPD for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of trans-ACPD (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), in various in vitro experimental settings.
Introduction to this compound
This compound is a widely used pharmacological tool for studying the function of metabotropic glutamate receptors, which are involved in a variety of physiological and pathological processes in the central nervous system. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and primarily acts as an agonist at Group I and Group II mGluRs.[1] Understanding the appropriate methods for dissolving and applying this compound is critical for obtaining reliable and reproducible experimental results.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity. The solubility of this compound can vary depending on the solvent.
Quantitative Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | Gentle warming is recommended.[1] |
| 1 eq. NaOH | 8.66 | 50 | Sonication may be required.[1][2] |
| DMSO | Soluble | Not specified | - |
Protocol for Preparing a 10 mM Aqueous Stock Solution:
This protocol is based on a molecular weight of 173.17 g/mol for this compound. The actual molecular weight may vary between batches due to hydration, so it is recommended to refer to the Certificate of Analysis for the specific batch being used.[1]
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.73 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile water to the microcentrifuge tube containing the this compound powder.
-
Warming and Mixing: Gently warm the solution to aid dissolution. A water bath set to 30-40°C is recommended. Vortex the solution intermittently until the powder is completely dissolved.[1] Avoid excessive heating, which could degrade the compound.
-
Sterilization (Optional but Recommended): If the working solution is to be used in cell culture, it is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter before use.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] For long-term storage, it is recommended to store the aliquots at -20°C or -80°C. Stock solutions stored at -20°C are typically stable for up to one year, and at -80°C for up to two years.[3]
Experimental Protocols: In Vitro Applications
The optimal working concentration of this compound will vary depending on the specific mGluR subtype being targeted and the experimental system.
Effective Concentrations in Various Assays:
| Assay Type | Cell/Tissue Type | Effective Concentration (µM) | Reference |
| Intracellular Calcium Mobilization | Cultured Cerebellar Purkinje Neurons | ≤ 100 | [4] |
| Phosphoinositide Hydrolysis | Neonatal Rat Hippocampal Slices | EC50: 51 | [3] |
| Electrophysiology | Rat Brain Slices | 100 | [1] |
| cAMP Accumulation | Adult Rat Cerebral Cortex Slices | EC50: 47.8 | [5] |
Protocol for a Calcium Mobilization Assay in Cultured Neurons:
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Cultured neurons (e.g., cerebellar Purkinje cells)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution (e.g., 10 mM in water)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate neurons on glass-bottom dishes or appropriate multi-well plates and culture until the desired stage of development.
-
Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 2-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding the agonist.
-
Stimulation: Prepare a working solution of this compound in HBSS at the desired final concentration (e.g., 100 µM). Add the this compound working solution to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity to measure the change in intracellular calcium levels. The response to this compound, an increase in dendritic calcium, is typically rapid, occurring within seconds to minutes.[4]
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude of the calcium response.
Signaling Pathways and Visualization
This compound activates Group I and Group II mGluRs, which are coupled to distinct intracellular signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4] DAG, along with calcium, activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for trans-ACPD in Chemical Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that acts as a potent agonist for Group I and Group II metabotropic glutamate receptors (mGluRs). In the study of synaptic plasticity, this compound is a valuable pharmacological tool. While not typically an inducer of classical chemical long-term potentiation (cLTP) on its own, it serves as a powerful modulator of LTP and can induce a distinct form of synaptic enhancement known as slow-onset potentiation (SOP).[1] These application notes provide an overview of this compound's effects, detailed protocols for its use in inducing SOP and modulating LTP, and a summary of the underlying signaling pathways.
Mechanism of Action
This compound primarily exerts its effects through the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling pathway can modulate neuronal excitability and synaptic strength.
Data Presentation
Table 1: Effects of this compound on Neuronal Excitability and Synaptic Transmission
| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |
| Excitatory Postsynaptic Potentials (EPSPs) | Rat Hippocampal CA1 | 100-250 µM | Reversible inhibition | [3][4] |
| Neuronal Excitability | Rat Hippocampal CA1 Neurons | 100-250 µM | Depression of electrical excitability | [3][4] |
| Intracellular Ca2+ | Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Transient increase (200-600 nM) | [5] |
| Membrane Potential | Basolateral Amygdala Neurons | Not specified | Hyperpolarization in ~78% of neurons | [6] |
| Synaptic Transmission | Basolateral Amygdala | ~50 µM (EC50) | Presynaptic inhibition | [7] |
Table 2: Modulation of Electrically-Induced LTP by this compound in Rat Hippocampal Slices
| LTP Parameter | This compound Concentration | Timing of Application | Effect on LTP | Reference |
| Short-Term Potentiation (STP) | Not specified | During tetanic stimulation | Enhancement at 1 and 5 min post-tetanus | [8] |
| Long-Term Potentiation (LTP) | Not specified | During tetanic stimulation | Enhancement at 20 min post-tetanus | [8] |
Experimental Protocols
Protocol 1: Induction of Slow-Onset Potentiation (SOP) with this compound in Hippocampal Slices
This protocol describes the induction of a slow-onset potentiation (SOP) in the CA1 region of the hippocampus using this compound. SOP is distinct from classical LTP as it is often accompanied by an increase in the presynaptic fiber volley, suggesting a component of increased presynaptic excitability.[1]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slice preparation from rat or mouse
-
Standard electrophysiology setup for extracellular field potential recordings (including stimulating and recording electrodes, amplifier, and data acquisition system)
Procedure:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats or mice in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface or submerged chamber at room temperature, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP slope.
-
This compound Application: Perfuse the slice with aCSF containing 50-100 µM this compound for a prolonged period (e.g., 20-30 minutes).
-
Washout and Post-Application Recording: After the application period, wash out the this compound by perfusing with normal aCSF. Continue recording fEPSPs for at least 60-90 minutes to observe the development of SOP.
-
Data Analysis: Normalize the fEPSP slope to the pre-drug baseline. A sustained increase in the fEPSP slope following washout indicates the induction of SOP.
Protocol 2: Modulation of High-Frequency Stimulation (HFS)-Induced LTP with this compound
This protocol details the use of this compound to enhance LTP induced by high-frequency electrical stimulation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Slice Preparation and Baseline Recording: Follow steps 1-3 from Protocol 1.
-
This compound Pre-treatment (Optional): To investigate the priming effect of this compound, perfuse the slice with 10-50 µM this compound for 10-20 minutes before inducing LTP. Subsequently, wash out the this compound and return to baseline aCSF before HFS.
-
LTP Induction with this compound: Alternatively, induce LTP in the presence of this compound. After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz) while perfusing with aCSF containing 10-50 µM this compound.
-
Post-HFS Recording: Following the HFS, continue to perfuse with the this compound-containing aCSF for a short period (e.g., 5-10 minutes) before washing out with normal aCSF. Record fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis: Compare the magnitude and stability of the potentiated fEPSP slope in the presence of this compound to a control group where LTP was induced in normal aCSF.
Visualizations
Caption: Signaling pathway of this compound-mediated mGluR activation.
Caption: Experimental workflow for inducing SOP with this compound.
Concluding Remarks
This compound is an essential tool for dissecting the role of metabotropic glutamate receptors in synaptic plasticity. While it does not typically induce classical LTP independently, its ability to modulate electrically-induced LTP and to generate a distinct slow-onset potentiation provides valuable insights into the complex mechanisms governing synaptic strength. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their investigations of neuronal function and plasticity.
References
- 1. Homer Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of mGluR/Homer and PSD-95 complexes by the Shank family of postsynaptic density proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabotropic Glutamate Receptors using trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). It preferentially activates Group I and Group II mGluRs, making it a valuable pharmacological tool to investigate the physiological roles of these receptors in the central nervous system. Unlike ionotropic glutamate receptors, which form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.
These application notes provide an overview of the use of this compound in studying mGluR function, with detailed protocols for key experiments and a summary of its pharmacological properties.
Pharmacological Profile of this compound
This compound is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and exhibits agonist activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs. Its potency varies across the different receptor subtypes.
| Receptor Subtype | EC50 (μM) | Receptor Group | Primary Signaling Pathway |
| mGluR1 | 15[1] | Group I | Gq/11-coupled: Phospholipase C activation, IP3-mediated Ca2+ release |
| mGluR5 | 23[1] | Group I | Gq/11-coupled: Phospholipase C activation, IP3-mediated Ca2+ release |
| mGluR2 | 2[1] | Group II | Gi/o-coupled: Inhibition of adenylyl cyclase, decreased cAMP |
| mGluR3 | - | Group II | Gi/o-coupled: Inhibition of adenylyl cyclase, decreased cAMP |
| mGluR4 | ~800[1] | Group III | Gi/o-coupled: Inhibition of adenylyl cyclase, decreased cAMP |
Key Signaling Pathways Activated by this compound
Activation of Group I and Group II mGluRs by this compound initiates distinct intracellular signaling cascades.
References
Application Notes and Protocols for trans-ACPD Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), in in vivo animal research. This document includes detailed protocols for administration, quantitative data on its effects, and diagrams of the associated signaling pathways.
Introduction
This compound is a widely used pharmacological tool to investigate the physiological roles of metabotropic glutamate receptors, particularly Group I and Group II mGluRs.[1] Activation of these G-protein coupled receptors (GPCRs) modulates neuronal excitability and synaptic transmission through second messenger signaling pathways.[2][3] In animal models, this compound has been utilized to study a range of neurological and psychiatric conditions, including epilepsy, pain, and neuroplasticity.
Data Presentation
The following tables summarize quantitative data from various in vivo and in vitro studies involving this compound administration.
Table 1: Dose-Response Data for this compound
| Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Rat Neocortical Slices | Bath Application | 10-200 µM | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | [4] |
| Rat Hippocampal Slices | Bath Application | 100-250 µM | Reversible inhibition of excitatory postsynaptic potentials (EPSPs) in the CA1 layer. | [5] |
| Mice | Intrathecal + GM (100 mg/kg, i.p.) | Not Specified | 71±12% inhibition of biting behavior. | [1] |
| Rat Cerebral Cortical Slices | Bath Application | ED50: 47.8 µM | Stimulation of cAMP accumulation. | [6] |
Table 2: Receptor Affinity (EC50 Values)
| Receptor Subtype | EC50 (µM) | Reference |
| mGluR1 | 15 | [1] |
| mGluR2 | 2 | [1] |
| mGluR5 | 23 | [1] |
| mGluR4 | ~800 |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol describes the systemic administration of this compound via intraperitoneal injection.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH, HCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Dissolve this compound in sterile saline or PBS to the desired final concentration. Gentle warming and sonication may aid dissolution. For some formulations, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used as a vehicle.
-
Adjust the pH of the solution to a physiological range (7.2-7.4) using a pH meter and dropwise addition of NaOH or HCl. This is crucial to prevent irritation at the injection site.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[7]
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum.[7]
-
Insert the needle at a 30-45° angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Stereotactic Intracranial Injection in Rats
This protocol details the site-specific delivery of this compound into a target brain region.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Vortex mixer
-
pH meter and adjustment solutions
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
70% ethanol and betadine
-
Ophthalmic ointment
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile aCSF or saline to the desired final concentration (e.g., in the µM to mM range).
-
Ensure the pH is adjusted to physiological range (7.2-7.4).
-
Sterile-filter the solution.
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and place it in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and clean the scalp with 70% ethanol and betadine.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region (e.g., hippocampus, amygdala) from a rat brain atlas.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Carefully incise the dura with a fine needle tip.
-
-
Injection:
-
Lower the microinjection needle slowly to the target depth.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer appropriate analgesics as per institutional guidelines.
-
Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely for signs of pain or distress.
-
Visualizations
Signaling Pathway of Group I mGluR Activation by this compound
Caption: Group I mGluR signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo this compound studies.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Stability of trans-ACPD in Aqueous Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidelines on the stability, storage, and handling of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) in aqueous solutions for experimental use. Given the limited availability of quantitative data on its degradation kinetics in common laboratory buffers, this guide includes a detailed protocol for researchers to determine the stability of this compound under their specific experimental conditions.
Application Notes
(±)-trans-ACPD is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), active at both group I and group II mGluRs.[1] The integrity of this compound in solution is paramount for obtaining accurate and reproducible experimental results. While the solid form of this compound is stable, its stability in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Generally, amino acid solutions can be susceptible to degradation over time, particularly at physiological temperatures.[2][3] Therefore, it is crucial to follow best practices for the preparation and storage of this compound solutions.
Key Considerations for Handling this compound Solutions:
-
Temperature: Lower temperatures generally slow down chemical degradation. Therefore, it is recommended to prepare and store stock solutions at low temperatures and to keep working solutions on ice when not in immediate use.
-
pH: The stability of compounds can be pH-dependent. For most cell-based assays, this compound will be dissolved in buffers with a physiological pH of around 7.4.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of solutes. It is advisable to aliquot stock solutions into single-use volumes to minimize these cycles.[4]
-
Light Exposure: Although not specifically documented for this compound, light can induce the degradation of components in cell culture media.[5] It is good practice to protect solutions from prolonged exposure to light.
Data Summary: Solubility and Storage of this compound
The following table summarizes the solubility and recommended storage conditions for this compound based on manufacturer data sheets.
| Parameter | Solid Form | Aqueous Stock Solutions |
| Solubility in Water | Soluble up to 5 mM with gentle warming.[1] | - |
| Solubility in 1eq. NaOH | Soluble up to 50 mM.[1] | - |
| Storage Temperature | Room Temperature or -20°C.[1][4] | -20°C (for up to 1 year) or -80°C (for up to 2 years).[4] |
| Long-term Stability | ≥ 4 years at -20°C. | Up to 2 years at -80°C.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
(±)-trans-ACPD (MW: 173.17 g/mol )
-
Sterile, nuclease-free water
-
1 M NaOH solution, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 1.73 mg of this compound.
-
Add a small volume of sterile water (e.g., 800 µL) to the tube.
-
Vortex the solution. This compound has limited solubility in neutral water.
-
To aid dissolution, add 1 M NaOH dropwise while vortexing until the solid is completely dissolved. Be cautious not to add an excess of NaOH.
-
Adjust the pH of the solution to the desired value (typically 7.2-7.4 for physiological buffers) using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 1 mL with sterile water.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer at a given temperature over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium)
-
Incubator or water bath set to the desired experimental temperature (e.g., 25°C for room temperature, 37°C for physiological conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of the Stability Study Sample:
-
Dilute the this compound stock solution to the final working concentration in the experimental buffer of choice. For example, prepare a 100 µM solution in PBS.
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation:
-
Place the prepared this compound solution in the incubator or water bath at the desired temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
The time point "0" sample should be taken immediately after preparation.
-
Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Develop an appropriate HPLC method to separate and quantify this compound. This may require method development to optimize the mobile phase, flow rate, and detection wavelength.
-
Inject a standard of freshly prepared this compound at a known concentration to generate a standard curve for quantification.
-
Analyze each time-point sample by HPLC.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in each sample.
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
From this data, the degradation rate and half-life (t½) of this compound under the tested conditions can be determined.
-
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at Group I and Group II metabotropic glutamate receptors, initiating downstream signaling cascades.
Caption: this compound signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in an aqueous solution.
Caption: Workflow for this compound stability testing.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for trans-ACPD powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a classic agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a non-selective agonist, potently activating both Group I and Group II mGluRs, making it a valuable pharmacological tool for investigating the diverse physiological and pathological roles of these receptors in the central nervous system. These application notes provide essential information on the proper storage, handling, and experimental use of this compound powder.
Proper Storage Conditions for this compound
Proper storage of this compound is critical to maintain its stability and ensure the reliability and reproducibility of experimental results. Below are the recommended storage conditions for both the powdered form and solutions.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes | Citations |
| Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. | [1][2][3][4] |
| Room Temperature | Suitable for short-term storage. | [5][6] | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Prepare aliquots to avoid repeated freeze-thaw cycles. | [1][2] |
| -20°C | Up to 1 year | Suitable for shorter-term storage of stock solutions. | [1][2] | |
| Aqueous Solutions | 4°C | 2 weeks (in DMSO) | Prepare fresh for optimal results. If storing, use sterile filtration. | [2] |
Safe Handling of this compound Powder
As with any chemical reagent, proper safety precautions should be taken when handling this compound powder to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of fine particles.
-
Dispensing: Avoid creating dust when weighing and dispensing the powder. Use a spatula and weigh the desired amount onto a weigh boat within a fume hood or on a balance with a draft shield.
-
Spills: In case of a spill, avoid dry sweeping. Gently cover the spill with an absorbent material, and then clean the area with a damp cloth. Dispose of the waste in a sealed container according to your institution's chemical waste disposal guidelines.
-
Hygiene: Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Signaling Pathways Activated by this compound
This compound activates Group I and Group II mGluRs, which are coupled to distinct intracellular signaling cascades.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Group I mGluR signaling cascade initiated by this compound.
Group II mGluR Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Caption: Group II mGluR signaling cascade initiated by this compound.
Experimental Protocols
The following are example protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 17.32 mg of this compound (MW: 173.17 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 100 mM solution, add 1 ml of DMSO for every 17.32 mg of powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines in Section 2.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Calcium Imaging in Cultured Neurons
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound application in cultured neurons using a fluorescent calcium indicator.
Materials:
-
Cultured neurons on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in HBSS. For example, for Fluo-4 AM, a final concentration of 1-5 µM is typically used.
-
Add Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye solubilization.
-
Remove the culture medium from the coverslips and wash once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Perfuse the chamber with HBSS and acquire a stable baseline fluorescence signal.
-
Prepare the desired final concentration of this compound in HBSS from the stock solution. A typical starting concentration is 10-100 µM.
-
Apply the this compound solution to the cells via bath application or a local perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate the response (ΔF/F0).
-
Caption: Workflow for a calcium imaging experiment using this compound.
Protocol 3: Electrophysiology in Hippocampal Slices
This protocol provides a general framework for recording the electrophysiological effects of this compound on neurons in acute hippocampal slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber for electrophysiology rig
-
Glass recording electrodes
-
Electrophysiology amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (typically 300-400 µm thick) using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature until use.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using a micromanipulator, establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Record baseline synaptic activity or membrane potential.
-
-
Drug Application:
-
Dilute the this compound stock solution to the desired final concentration in aCSF. A common concentration range to start with is 10-100 µM.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal activity (e.g., membrane potential, firing rate, synaptic currents) in response to this compound.
-
-
Washout:
-
After recording the effects, switch the perfusion back to the control aCSF to wash out the drug and observe any recovery.
-
Caption: Workflow for an electrophysiology experiment using this compound.
Troubleshooting
-
Poor Solubility: If this compound powder does not dissolve readily in aqueous solutions, consider preparing a stock solution in DMSO or 1N NaOH. For aqueous preparations, gentle warming and sonication can aid dissolution.[4][5]
-
No/Weak Cellular Response:
-
Check drug concentration: Ensure the final concentration of this compound is appropriate for the cell type and receptor subtype being studied. EC50 values can vary.
-
Verify cell health: Ensure the cultured cells or brain slices are healthy and viable.
-
Confirm receptor expression: Verify that the cells or tissue under investigation express the target mGluRs.
-
-
Precipitation in Working Solution: When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation of the compound.
Conclusion
This compound remains a cornerstone tool for the study of metabotropic glutamate receptor function. By adhering to the proper storage, handling, and experimental protocols outlined in these application notes, researchers can ensure the quality and reliability of their data, contributing to a deeper understanding of mGluR signaling in health and disease.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network | Journal of Neuroscience [jneurosci.org]
Application of trans-ACPD to Cultured Neurons: A Guide for Researchers
Application Notes and Protocols for Neuroscientists and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trans-ACPD (trans-±-1-amino-1,3-cyclopentanedicarboxylic acid), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), in cultured neurons. These guidelines are intended for researchers, scientists, and drug development professionals investigating neuronal signaling pathways and synaptic plasticity.
Application Notes
This compound is a conformationally restricted analog of glutamate that potently activates Group I and Group II metabotropic glutamate receptors. Unlike ionotropic glutamate receptors, which form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. Activation of these receptors can lead to a variety of cellular responses, including the mobilization of intracellular calcium, modulation of ion channel activity, and changes in gene expression.[1][2]
In cultured neuronal preparations, this compound is a valuable tool for dissecting the specific roles of mGluRs in various physiological and pathophysiological processes. It has been shown to induce a range of effects, including increases in intracellular calcium, modulation of membrane currents, and alterations in synaptic activity.[1][3] The response to this compound can vary depending on the neuronal cell type, the specific mGluR subtypes expressed, and the developmental stage of the culture.
The racemic mixture of this compound contains the active enantiomers (1S,3R)-ACPD and (1R,3S)-ACPD, which act as agonists at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[4] Therefore, when interpreting results, it is crucial to consider the potential contribution of both receptor groups. For more specific investigations, the use of more selective agonists and antagonists for each mGluR group is recommended.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound to cultured neurons.
Table 1: Effective Concentrations of this compound and Observed Electrophysiological Responses
| Neuronal Type | This compound Concentration | Duration of Application | Observed Electrophysiological Response | Reference |
| Mouse Cerebellar Purkinje Neurons | ≤ 100 µM | 1-5 seconds (brief pulses) | Large (200-600 nM) increase in dendritic Ca2+; small inward current. | [1] |
| Mouse Thalamocortical Relay Neurons | 50 µM | Not specified | Depolarizing shift of membrane potential (23 ± 1 mV). | [5] |
| Mouse Thalamocortical Relay Neurons | 100 µM | Not specified | Depolarizing shift of membrane potential (17 ± 2 mV). | [5] |
| Rat Neocortical Slices | 10-200 µM | Not specified | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | [6] |
| Rat Hippocampal CA1 | ≥ 50 µM | Not specified | Complete and reversible inhibition of excitatory postsynaptic field potentials. | |
| Guinea-pig Olfactory Cortex Neurons | Not specified | Not specified | Slow, persistent excitation and appearance of a prominent post-stimulus afterdepolarization. | [7] |
| Rat Basolateral Amygdala Neurons | Not specified | Not specified | Membrane hyperpolarization and a decrease in membrane input resistance in ~78% of neurons. | [2][8] |
Table 2: Effects of this compound on Second Messenger Systems
| System | This compound Concentration (ED50) | Effect | Reference |
| Rat Cerebral Cortical Slices | 47.8 µM | Stimulation of cAMP accumulation. | [9] |
| Primary Neuronal or Glial Cell Cultures | Not specified | No effect on cAMP accumulation. | [9] |
Experimental Protocols
Protocol 1: Preparation and Application of this compound to Primary Neuronal Cultures
This protocol provides a general procedure for treating primary neuronal cultures with this compound. Specific parameters such as cell density and incubation times should be optimized for the particular neuronal type and experimental question.
Materials:
-
Primary neuronal cultures (e.g., hippocampal, cortical) grown on appropriate substrates (e.g., glass coverslips coated with poly-D-lysine).[10]
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[10]
-
This compound (Tocris Bioscience or equivalent).[4]
-
Sterile, deionized water or appropriate buffer for stock solution.
-
Artificial cerebrospinal fluid (aCSF) or other appropriate recording solution.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile, deionized water or a suitable buffer.[4] Note that gentle warming may be required for complete dissolution.[4]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Maintenance:
-
Application of this compound:
-
On the day of the experiment, allow the neuronal cultures to equilibrate in the incubator.
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed culture medium or the appropriate experimental buffer (e.g., aCSF).
-
For acute applications, carefully remove the culture medium and replace it with the this compound-containing solution. For brief pulse applications, a perfusion system can be used.[1]
-
For longer-term incubations, add the appropriate volume of concentrated this compound stock solution directly to the culture medium to achieve the final desired concentration. Gently swirl the plate to ensure even distribution.
-
Incubate the cells for the desired duration (e.g., from seconds to hours) under standard culture conditions (37°C, 5% CO2).
-
-
Washout (Optional):
-
To study the reversibility of the effects, remove the this compound-containing medium.
-
Wash the cultures two to three times with pre-warmed, fresh culture medium or experimental buffer to ensure complete removal of the agonist.[3]
-
-
Downstream Analysis:
-
Proceed with the planned downstream analysis, such as electrophysiological recording, calcium imaging, immunocytochemistry, or biochemical assays.
-
Protocol 2: Assessing Neuronal Response to this compound via Calcium Imaging
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound application using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cultures on glass coverslips.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
This compound.
-
Fluorescence microscope equipped with an appropriate filter set, a light source, and a sensitive camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Incubate the cells in the dye loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells two to three times with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature in the dark.
-
-
Baseline Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images for a stable period (e.g., 1-2 minutes) before applying the stimulus.
-
-
This compound Application and Imaging:
-
Switch the perfusion to a solution containing the desired concentration of this compound in HBSS.
-
Continue to acquire images throughout the application period to capture the dynamic changes in intracellular calcium.
-
For washout experiments, switch the perfusion back to HBSS and continue imaging to observe the recovery of the calcium signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame of the image sequence.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).
-
Plot the change in fluorescence intensity or ratio over time to visualize the calcium transient.
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.
-
Visualizations
Caption: Signaling pathway of this compound via Group I mGluRs.
Caption: General experimental workflow for studying this compound effects.
References
- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Activation-Induced Redistribution of Ionotropic Glutamate Receptors in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces a slow post-stimulus inward tail current (IADP) in guinea-pig olfactory cortex neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
trans-ACPD: A Pharmacological Tool in Neuroscience Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that serves as a non-selective agonist for metabotropic glutamate receptors (mGluRs). It preferentially activates Group I and Group II mGluRs, making it a valuable pharmacological tool to investigate the diverse roles of these receptors in the central nervous system (CNS).[1] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Physicochemical Properties and Receptor Affinity
This compound is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers. Its activity profile across different mGluR subtypes is summarized below.
| Receptor Subtype | G-Protein Coupling | This compound EC50 (µM) |
| mGluR1 | Gq/11 | 15[2][3] |
| mGluR5 | Gq/11 | 23[2][3] |
| mGluR2 | Gi/o | 2[2][3] |
| mGluR3 | Gi/o | N/A |
| mGluR4 | Gi/o | ~800[2][3] |
| mGluR6 | Gi/o | N/A |
| mGluR7 | Gi/o | N/A |
| mGluR8 | Gi/o | N/A |
Mechanism of Action and Signaling Pathways
As a Group I and Group II mGluR agonist, this compound activates two primary signaling pathways:
1. Group I mGluR (mGluR1 & mGluR5) Activation (Gq/11 Pathway):
Activation of these receptors by this compound leads to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neuronal depolarization, modulation of ion channel activity, and regulation of gene expression.[5][6]
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. Glutamate cascade to cAMP response element-binding protein phosphorylation in cultured striatal neurons through calcium-coupled group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A signaling mechanism from G alpha q-protein-coupled metabotropic glutamate receptors to gene expression: role of the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Electrophysiology Experiments with trans-ACPD
Welcome to the technical support center for researchers using (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD). This resource is designed to help you troubleshoot experiments where this compound is not producing the expected electrophysiological response and to provide answers to frequently asked questions.
Troubleshooting Guide: No Electrophysiological Response to this compound
This guide provides a step-by-step approach to identifying and resolving common issues encountered during electrophysiological recordings with this compound.
Step 1: Verify a Stable and Healthy Recording Configuration
Before investigating the compound itself, it is crucial to ensure the integrity of your electrophysiological setup. Many apparent "no response" issues stem from problems with the recording preparation.
Common Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable or Noisy Baseline | Poor grounding, electrical interference, or issues with the pipette seal. | - Ensure all equipment is connected to a common ground to prevent ground loops.[1] - Use a Faraday cage to shield the setup from external electromagnetic interference. - Check the Ag/AgCl wire in your pipette holder; re-chlorinate or replace if corroded.[2] - Keep grounding and headstage cables as short as possible to minimize them acting as antennae.[1] |
| High Access Resistance or Loss of Seal | Poor seal formation (GΩ seal), clogged pipette tip, or unhealthy cells. | - Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the cell.[2] - Use freshly pulled, fire-polished pipettes with an appropriate resistance (e.g., 3-7 MΩ).[1] - Filter all solutions, especially the internal pipette solution (0.2 µm filter), to remove particulates.[2][3] - Confirm that cells are healthy and not over-digested if using enzymatic dissociation.[2] |
| Pipette Drift | Mechanical instability of the micromanipulator or pipette holder. | - Ensure the pipette holder is securely fastened. - Minimize torque on the pipette holder from cables and tubing.[3] - Check that the air table is functioning correctly to dampen vibrations.[4] |
Troubleshooting Workflow for Recording Stability
Step 2: Scrutinize the this compound Solution and Application
If the recording setup is stable, the next step is to verify the integrity and application of the this compound solution.
Common Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Degradation | Improper storage or handling of this compound stock solutions. | - Store solid this compound at -20°C for long-term stability (≥ 4 years).[5] - Prepare fresh stock solutions and aliquot for storage at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles. - For experiments, use freshly prepared dilutions from the stock solution.[1][2] |
| Incorrect Concentration | Calculation errors, inaccurate weighing, or issues with serial dilutions. | - Double-check all calculations for molarity and dilutions. - The effective concentration of this compound can vary by brain region and receptor subtype, with EC50 values ranging from 2 µM to 800 µM.[5] A common starting concentration is 50-100 µM.[7] |
| Ineffective Application | Problems with the perfusion system delivering the drug to the slice or cell. | - Ensure the perfusion system is functioning correctly, with no leaks or bubbles. - Check that the perfusion outflow is positioned to ensure the slice is fully submerged and exposed to the drug. - Allow sufficient time for the drug to reach the tissue and elicit a response. |
| Solubility Issues | Precipitation of this compound in the recording solution. | - this compound is slightly soluble in water but solubility can be increased with gentle warming or by dissolving in 1eq. NaOH. - Visually inspect the final solution for any precipitates before use. |
This compound Concentration and Receptor Affinity
| mGlu Receptor Subtype | EC50 Value (µM) in recombinant cells |
| mGluR1 | 15[5] |
| mGluR2 | 2[5] |
| mGluR3 | 40[5] |
| mGluR4 | ~800[5] |
| mGluR5 | 23[5] |
| mGluR6 | 82[5] |
This data is for guidance; optimal concentrations should be determined empirically for your specific preparation.
Step 3: Consider the Biological Context and Expected Response
The electrophysiological effects of this compound are diverse and depend on the specific neuronal population and the downstream signaling pathways activated. An absence of a response might be a true negative result for your cell type.
Key Biological Considerations
| Factor | Explanation |
| Receptor Expression | The neurons you are recording from may not express the mGluR subtypes that are sensitive to this compound. |
| Cell-Specific Signaling | This compound can elicit different responses depending on the downstream signaling cascade. For example, it can cause depolarization, hyperpolarization, or have modulatory effects on other currents.[8][9] |
| G-Protein Coupling | The activation of mGluRs is dependent on G-protein coupling.[10] Issues with the intracellular environment (e.g., rundown of G-proteins in whole-cell configuration) can prevent a response. Consider using perforated patch-clamp to better preserve the intracellular milieu.[11] |
| Interaction with Other Receptors | The effects of this compound can be modulated by or dependent on the activity of other receptors, such as NMDA receptors.[12] |
Signaling Pathways of Group I and II mGluRs Activated by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientifica.cn [scientifica.cn]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro [pubmed.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic Plasticity Induced by Group II Metabotropic Glutamate Receptors via Enhancement of High Threshold KV Currents in Sound Localizing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing trans-ACPD for mGluR Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trans-ACPD to activate metabotropic glutamate (B1630785) receptors (mGluRs). The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which mGluR subtypes does it activate?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate receptors, demonstrating activity at both Group I and Group II mGluRs.[1] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[1] Due to its broad activity across these groups, it is often used to elicit general mGluR-mediated responses. For subtype-specific investigations, the use of more selective agonists is recommended.[2]
Q2: What is a good starting concentration for this compound in my experiments?
A typical starting concentration for this compound is in the range of 10-100 µM. For instance, brief pulses of 10 µM this compound have been shown to produce inward currents in cultured Purkinje neurons[3], while concentrations of 20 µM have been used to investigate its influence on long-term potentiation (LTP)[4]. A dose-response curve is recommended to determine the optimal concentration for your specific experimental system and desired level of mGluR activation.
Q3: How should I prepare and store my this compound stock solution?
For preparing a stock solution, (±)-trans-ACPD can be dissolved in water with gentle warming or in 1eq. NaOH.[1] For example, a 50 mM stock solution can be made by dissolving it in 1eq. NaOH.[1] It is recommended to store the stock solution at -20°C. For experimental use, dilute the stock solution to the desired final concentration in your experimental buffer or artificial cerebrospinal fluid (ACSF).
Q4: I am not seeing any response after applying this compound. What could be the issue?
Several factors could contribute to a lack of response:
-
Concentration: The concentration of this compound may be too low. Consider performing a dose-response experiment to determine the optimal concentration.
-
Receptor Expression: The cells or tissue preparation you are using may not express the target mGluRs at a sufficient level. Verify receptor expression using techniques like immunohistochemistry or western blotting.
-
Desensitization: Prolonged exposure to agonists can lead to receptor desensitization.[5] Consider using a shorter application time or including a washout period between applications.
-
Drug Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded.
-
Downstream Signaling Components: The cellular machinery required for the downstream signaling cascade may be compromised.
Q5: The response to this compound is not reproducible. What are the possible reasons?
Lack of reproducibility can stem from several sources:
-
Inconsistent Drug Application: Ensure that the method and duration of this compound application are consistent across experiments.
-
Cell Health: The health and viability of your cells or tissue slices can significantly impact the response. Monitor cell health throughout the experiment.
-
Temperature and pH: G-protein coupled receptor function can be sensitive to temperature and pH. Maintain stable experimental conditions.
-
Agonist Purity: Verify the purity of your this compound. Impurities can lead to inconsistent results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable mGluR activation | Inadequate this compound concentration. | Perform a dose-response curve to find the optimal concentration. Start with a range of 10 µM to 100 µM. |
| Low or absent mGluR expression in the experimental model. | Confirm mGluR expression using Western Blot, IHC, or qPCR. | |
| Rapid receptor desensitization. | Reduce the duration of this compound application or include washout periods. | |
| High background or non-specific effects | Concentration of this compound is too high, leading to off-target effects. | Lower the concentration of this compound. |
| Activation of ionotropic glutamate receptors. | Co-apply antagonists for NMDA and AMPA/kainate receptors (e.g., AP5 and CNQX) to isolate mGluR-mediated responses.[3][6] | |
| Variability in response magnitude | Inconsistent health of cell culture or tissue slices. | Standardize cell culture conditions and ensure tissue slices are healthy and have adequate recovery time. |
| Fluctuation in experimental parameters (temperature, pH). | Maintain strict control over environmental conditions during the experiment. | |
| Unexpected physiological response (e.g., hyperpolarization instead of depolarization) | Activation of different mGluR subtypes with opposing downstream effects. | Use subtype-selective antagonists to isolate the contribution of specific mGluR groups (e.g., a Group I antagonist to isolate Group II responses). Group I activation typically leads to depolarization, while Group II activation can cause hyperpolarization.[6] |
| Cell-type specific signaling pathways. | The downstream signaling cascade of mGluR activation can vary between different cell types. Review literature specific to your cell type of interest. |
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various mGluR subtypes.
| mGluR Subtype | EC50 (µM) |
| mGluR1 | 15[1][7] |
| mGluR2 | 2[1][7] |
| mGluR4 | ~800[1][7] |
| mGluR5 | 23[1][7] |
Experimental Protocols
General Protocol for mGluR Activation in Cell Culture
-
Cell Plating: Plate cells at an appropriate density on a suitable culture plate (e.g., 96-well plate for high-throughput screening or glass coverslips for imaging).
-
Cell Culture: Maintain cells in a recommended culture medium and conditions until they reach the desired confluency.
-
Preparation of this compound Solution: Prepare a stock solution of (±)-trans-ACPD in water or 1eq. NaOH.[1] Dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Baseline Measurement: Measure the baseline level of the desired readout parameter (e.g., intracellular calcium, membrane potential).
-
Application of this compound: Add the this compound solution to the cells and incubate for the desired duration. Application times can range from seconds to minutes depending on the experimental goals.[3]
-
Response Measurement: Measure the cellular response following this compound application.
-
Data Analysis: Analyze the change in the readout parameter compared to the baseline.
Protocol for Isolating Group I vs. Group II mGluR Responses in Brain Slices
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (ACSF) for at least 1 hour.
-
Pharmacological Isolation:
-
To isolate Group I mGluR responses , perfuse the slice with ACSF containing antagonists for Group II mGluRs (e.g., MPPG).[6]
-
To isolate Group II mGluR responses , perfuse the slice with ACSF containing antagonists for Group I mGluRs (e.g., LY367385 for mGluR1 and MPEP for mGluR5).[6]
-
In both cases, include antagonists for ionotropic glutamate receptors (e.g., DNQX and AP5) to block their activity.[6]
-
-
Baseline Recording: Obtain a stable baseline recording using electrophysiological techniques (e.g., whole-cell patch-clamp).
-
This compound Application: Bath-apply this compound at the desired concentration.
-
Response Recording: Record the change in membrane potential or synaptic currents.
-
Washout: Perfuse the slice with ACSF without this compound to observe the reversal of the effect.
Visualizations
Caption: Signaling pathways activated by this compound for Group I and Group II mGluRs.
Caption: A generalized experimental workflow for studying mGluR activation with this compound.
Caption: A logical troubleshooting flowchart for common issues in this compound experiments.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GluR | TargetMol [targetmol.com]
Technical Support Center: Investigating the Neurotoxic Potential of High Concentrations of trans-ACPD
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving high concentrations of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
(±)-trans-ACPD is a non-selective agonist for Group I and Group II metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of the active isomers (1S,3R)-ACPD and (1R,3S)-ACPD. Its activity varies across different mGluR subtypes.
Q2: What is the evidence for the neurotoxicity of high concentrations of this compound?
High concentrations of this compound have been shown to induce excitotoxicity, leading to neuronal cell death. This is thought to be primarily mediated by the overactivation of Group I mGluRs (mGluR1 and mGluR5), which can potentiate N-methyl-D-aspartate receptor (NMDAR) activity and lead to excessive intracellular calcium elevation.[1] In vivo studies have demonstrated that intrastriatal injection of (1S,3R)-ACPD can cause dose-dependent DNA fragmentation and neuronal death.[2] Furthermore, high concentrations of this compound have been associated with the induction of epileptiform activity in brain slices, which is another indicator of excessive neuronal excitation that can lead to toxicity.[3]
Q3: What are considered "high" concentrations of this compound in experimental settings?
The definition of a "high" concentration can vary depending on the experimental model and the specific endpoint being measured. Based on available literature, concentrations in the range of 10 µM to 500 µM are often used to investigate the neurotoxic and hyperexcitatory effects of this compound. For instance, a concentration of 500 µM has been used to induce neurotoxicity in organotypic hippocampal slice cultures.[1] Dose-dependent effects on epileptiform activity have been observed in the 10-200 µM range.[3] It is crucial to perform a dose-response analysis in your specific experimental system to determine the optimal concentration for observing neurotoxic effects.
Q4: What are the primary signaling pathways activated by this compound that can lead to neurotoxicity?
This compound activates both Group I and Group II mGluRs, which trigger distinct downstream signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates protein kinase C (PKC). Excessive and sustained elevation of intracellular Ca2+ is a key trigger for excitotoxic neuronal death.
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Generally, the activation of Group II mGluRs is considered neuroprotective as it can reduce neurotransmitter release. However, at high concentrations of a non-selective agonist like this compound, the neurotoxic effects mediated by Group I mGluRs are likely to predominate.
Q5: What are the typical morphological and biochemical markers of this compound-induced neurotoxicity?
Researchers can look for several indicators of neurotoxicity, including:
-
Morphological changes: Neuronal swelling, dendritic beading, nuclear condensation (pyknosis), and ultimately cell lysis.
-
Biochemical markers:
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating loss of membrane integrity.
-
DNA fragmentation, which can be detected by TUNEL staining or agarose (B213101) gel electrophoresis.[2]
-
Activation of caspases, indicating apoptosis.
-
Increased intracellular calcium levels.
-
Generation of reactive oxygen species (ROS).
-
Troubleshooting Guides
Problem 1: I am not observing any significant neurotoxicity even at high concentrations of this compound.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a detailed dose-response curve with a wider range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). The neurotoxic threshold can vary significantly between different neuronal cell types and culture conditions.
-
-
Possible Cause 2: Insufficient exposure time.
-
Solution: Increase the incubation time with this compound. Neurotoxic effects may develop over several hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
-
Possible Cause 3: Cell culture health and density.
-
Solution: Ensure your neuronal cultures are healthy and at an appropriate density before treatment. Stressed or overly dense cultures may respond differently to excitotoxic insults.
-
-
Possible Cause 4: Presence of neuroprotective factors.
-
Solution: Check the composition of your culture medium. Some media components, such as high levels of antioxidants or trophic factors, may mask the neurotoxic effects of this compound.
-
Problem 2: I am seeing high background cell death in my control group.
-
Possible Cause 1: Unhealthy primary cultures.
-
Solution: Optimize your cell isolation and culture protocols to ensure the initial health and viability of your neurons.
-
-
Possible Cause 2: Media or supplement issues.
-
Solution: Test for lot-to-lot variability in your culture medium and supplements. Ensure all solutions are sterile and properly stored.
-
-
Possible Cause 3: Mechanical stress during media changes.
-
Solution: Be gentle during media changes to avoid dislodging or damaging the neurons.
-
Problem 3: My results from the neurotoxicity assay are highly variable.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
-
Possible Cause 3: Inaccurate drug dilution and application.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when adding the compound to the wells.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Neuronal Activity and Viability
| Concentration | Experimental Model | Observed Effect | Reference |
| 5 µM | Rat nucleus accumbens slices | Significant decrease in NMDA-evoked excitatory postsynaptic currents (EPSCs) | [4] |
| 10 - 200 µM | Rat neocortical slices | Dose-dependent decrease in the frequency of spontaneous epileptiform events | [3] |
| 47.8 µM | Rat cerebral cortical slices | ED50 for stimulation of cAMP accumulation | [5] |
| 50 - 100 µM | Rat nucleus accumbens slices | Near-maximal to maximal decrease in NMDA-evoked EPSCs | [4] |
| 100 - 900 nmol (in vivo) | Rat striatum | Dose-dependent induction of internucleosomal DNA fragmentation and neuronal cell death | [2] |
| 500 µM | Organotypic hippocampal slice cultures | Induction of neurotoxicity (measured by propidium (B1200493) iodide uptake) | [1] |
Table 2: EC50 Values of (±)-trans-ACPD at Different Metabotropic Glutamate Receptors
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity using the Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cell membrane damage by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cell culture in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
Lysis buffer (e.g., 1% Triton X-100 in culture medium)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Culture for the desired period to allow for differentiation and maturation.
-
Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the vehicle used to dissolve this compound.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
Medium Background Control: Wells containing only culture medium.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
LDH Measurement:
-
Following incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control Value) / (Maximum LDH Release Control Value - Vehicle Control Value)] * 100
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]) Mobilization
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Neuronal cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration will depend on the dye used (typically 1-5 µM). Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.
-
Add fresh HBSS to the cells for imaging.
-
-
Imaging and Data Acquisition:
-
Place the cells on the fluorescence microscope or in the plate reader.
-
Acquire a baseline fluorescence reading for a few minutes before adding the stimulus.
-
Add the desired concentration of this compound to the cells and continue recording the fluorescence signal over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).
-
Plot the change in fluorescence ratio or intensity over time to visualize the calcium mobilization profile.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neurotoxicity via Group I mGluRs.
Caption: Workflow for assessing the neurotoxicity of this compound.
References
- 1. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: trans-ACPD in Artificial Cerebrospinal Fluid (aCSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trans-ACPD in artificial cerebrospinal fluid (aCSF).
Troubleshooting Guide: Solubility Issues with this compound in aCSF
Researchers may encounter precipitation or incomplete dissolution of this compound when preparing solutions in aCSF. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms in the aCSF solution upon addition of this compound.
| Potential Cause | Troubleshooting Steps |
| Local concentration exceeding solubility limit | 1. Prepare a concentrated stock solution of this compound in high-purity water or a mild alkaline solution (e.g., 1eq. NaOH) before adding it to the aCSF. 2. Add the stock solution to the aCSF dropwise while continuously stirring or vortexing to ensure rapid and even dispersion. |
| Incorrect pH of aCSF | 1. Ensure the aCSF is pre-bubbled with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15-20 minutes to stabilize the pH to a physiological range (7.3-7.4) before adding this compound.[1][2][3][4] 2. Verify the final pH of the aCSF solution containing this compound. Adjust pH if necessary with dilute HCl or NaOH, although significant adjustments may alter the aCSF composition and should be done with caution. |
| Low Temperature of aCSF | 1. Gentle warming of the aCSF to room temperature or up to 37°C can aid in the dissolution of this compound. 2. Avoid excessive heat, as it may degrade the compound or other components of the aCSF. |
| Interaction with divalent cations | 1. Prepare the aCSF by dissolving all components except for CaCl2 and MgCl2 first. 2. Add the this compound stock solution to this incomplete aCSF. 3. Finally, add the divalent cations, preferably from a separate stock solution, while stirring. This can prevent the formation of insoluble salts. |
| Impure this compound or aCSF reagents | 1. Use high-purity reagents for both this compound and all aCSF components. 2. Filter the final aCSF solution through a 0.22 µm filter to remove any particulate matter. |
Problem: this compound does not fully dissolve in aCSF.
| Potential Cause | Troubleshooting Steps |
| Insufficient mixing | 1. Use a magnetic stirrer or vortexer to ensure thorough mixing. 2. Allow sufficient time for the compound to dissolve completely. |
| Solution is supersaturated | 1. Review the desired final concentration. The solubility of this compound in water is approximately 5 mg/mL with gentle warming. The solubility in aCSF may be slightly different due to the presence of salts. 2. If a high concentration is required, consider preparing a more concentrated stock in a solubilizing agent (e.g., 1eq. NaOH where solubility is up to 8.66 mg/mL) and then diluting it in aCSF, being mindful of the final vehicle concentration. |
| pH of the solution | As an amino acid derivative, the solubility of this compound can be pH-dependent. Ensure the aCSF pH is within the optimal range (7.3-7.4). |
Experimental Protocols
Protocol for Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol is a standard method for preparing aCSF for electrophysiology experiments.
1. Preparation of Stock Solutions:
-
It is often convenient to prepare 10x stock solutions of the aCSF components to save time and improve consistency.[1][3][5] A common practice is to prepare a stock solution containing NaCl, KCl, KH2PO4, and glucose, and a separate stock for NaHCO3.[6][7] CaCl2 and MgCl2 are often added last from separate stocks to prevent precipitation.
2. Preparation of 1L of 1x aCSF:
-
To approximately 800 mL of high-purity water (e.g., Milli-Q), add the components from the stock solutions to achieve the final desired concentrations. A typical composition is (in mM): 127 NaCl, 1.0 KCl, 1.2 KH2PO4, 26 NaHCO3, and 10 D-glucose.[8]
-
Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes.[4] This is crucial for oxygenation and to stabilize the pH.
-
Add CaCl2 (e.g., 2.4 mM) and MgCl2 (e.g., 1.3 mM) from their respective stock solutions.[8]
-
Adjust the final volume to 1L with high-purity water.
-
Verify the pH is between 7.3 and 7.4.[2]
-
The osmolarity should be checked and adjusted to be within the physiological range (typically 290-310 mOsm/L).[2]
Protocol for Preparing this compound Solution in aCSF
-
Prepare aCSF according to the protocol above. Ensure it is at the desired experimental temperature (room temperature or 37°C).
-
Weigh the required amount of this compound.
-
Prepare a concentrated stock solution of this compound in a small volume of high-purity water or 1eq. NaOH. Gentle warming can be used to aid dissolution in water.
-
While continuously stirring the aCSF, add the this compound stock solution dropwise to the aCSF to reach the final desired concentration.
-
Allow the solution to mix thoroughly for several minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may need to be filtered.
Quantitative Data
Solubility of (±)-trans-ACPD
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | With gentle warming. |
| 1eq. NaOH | 8.66 | 50 | |
| aCSF | Data not readily available, but expected to be similar to water. Solubility may be influenced by pH and ionic composition. |
Typical Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH2PO4 | 1.2 |
| NaHCO3 | 26 |
| D-glucose | 10 |
| CaCl2 | 2.4 |
| MgCl2 | 1.3 |
| Note: Compositions can vary between laboratories.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aCSF even at low concentrations?
A1: Several factors could be at play. First, ensure your aCSF is properly prepared and the pH is stabilized in the physiological range (7.3-7.4) by bubbling with carbogen.[2][3][4] The solubility of amino acid derivatives like this compound can be pH-dependent. Also, check the temperature of your aCSF; gentle warming can improve solubility. Finally, the order of adding reagents can matter. Try preparing the aCSF without divalent cations (Ca2+ and Mg2+), dissolving the this compound, and then adding the divalent cations.
Q2: I observed a precipitate forming after adding my this compound stock solution to the aCSF. What should I do?
A2: This is likely due to the local concentration of this compound exceeding its solubility limit upon addition. To avoid this, add your stock solution very slowly, drop by drop, into the aCSF while it is being vigorously stirred or vortexed. This ensures rapid dilution and dispersion. If a precipitate has already formed, you can try gently warming and sonicating the solution, but it may not always redissolve. Filtering the solution before use is recommended to remove any undissolved particles.
Q3: Is it better to dissolve this compound directly in aCSF or to make a stock solution first?
A3: Making a concentrated stock solution in a suitable solvent like high-purity water or a dilute NaOH solution is highly recommended. This allows you to first fully dissolve the compound under optimal conditions before introducing it to the more complex ionic environment of the aCSF. This approach minimizes the risk of precipitation in your final experimental solution.
Q4: Can I adjust the pH of my aCSF after adding this compound to improve solubility?
A4: While minor pH adjustments can be made, significant changes to the pH of the aCSF are generally not advisable as it can alter the physiological relevance of the solution and affect neuronal health and activity. It is better to ensure the initial pH of the aCSF is correct before adding the compound.
Q5: How stable is this compound in aCSF?
Visualizations
Caption: Workflow for preparing this compound in aCSF.
Caption: Simplified signaling pathways of this compound.
References
- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 2. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
variability in experimental results using different batches of trans-ACPD
Welcome to the technical support center for researchers using the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. This guide is designed to help you troubleshoot and understand potential variability in your experimental results when using different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant differences in the dose-response curve and maximal efficacy in our experiments when using a new batch of this compound compared to our previous one. What could be the cause?
A1: Variability between batches of this compound is a known issue and can stem from several factors, the most critical being the isomeric composition of the compound.
-
Isomeric Composition: Commercially available this compound is typically a racemic mixture of two isomers: (1S,3R)-ACPD and (1R,3S)-ACPD .[1] The biological activity resides almost exclusively in the (1S,3R) isomer.[2][3][4] The (1R,3S) isomer is often considered inactive.[2] Therefore, if the ratio of these two isomers differs between batches, the effective concentration of the active compound you are applying will also differ, leading to shifts in potency and efficacy.
-
Purity: The overall purity of the compound can vary. Impurities from the synthesis process can interfere with your assay, either by having their own biological effects or by competitively inhibiting the action of this compound. While most suppliers provide a purity level (e.g., ≥95% or ≥99%), the nature of the remaining impurities is often not specified.[2][3]
-
Presence of cis-Isomers: Contamination with the cis-isomer of ACPD can also contribute to variability, as it has a different pharmacological profile.
We recommend requesting a batch-specific Certificate of Analysis (CoA) from your supplier, which may provide information on the isomeric ratio and purity.
Q2: How should I properly store and handle this compound to minimize variability?
A2: Proper storage and handling are crucial to maintaining the stability and activity of this compound.
-
Solid Form: In its solid, crystalline form, this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C.[3] It can be stable for several years under these conditions.[3]
-
Stock Solutions: Once dissolved, the stability of this compound can be a concern. It is highly recommended to prepare concentrated stock solutions in a suitable solvent (e.g., water or a buffer), aliquot them into single-use volumes, and store them at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[5] For in vivo experiments, it is often recommended to prepare fresh solutions on the day of use.[5]
Q3: What is the best way to dissolve this compound? We are having solubility issues.
A3: The solubility of this compound can be challenging. It is slightly soluble in water.[3] Gentle warming can aid dissolution in aqueous solutions.[2] For higher concentrations, dissolving in 1eq NaOH is an effective method.[6] For in vivo applications requiring organic solvents, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[5][6] If you observe precipitation, sonication and gentle heating can be used to help dissolve the compound.[5][6] Always ensure the compound is fully dissolved before use, as undissolved particles will lead to inaccurate dosing and inconsistent results.
Q4: Could the age of my stock solution be causing inconsistent results?
A4: Yes. While properly stored frozen aliquots can be stable for some time, long-term storage of solutions is not recommended.[7] We advise using stock solutions within one month when stored at -20°C.[7] For maximal consistency, especially in sensitive assays, preparing fresh stock solutions from the solid compound is the best practice.
Troubleshooting Guide
If you are experiencing variability in your experimental results with this compound, follow this step-by-step guide to identify the potential source of the issue.
Step 1: Review Your Compound's Information
-
Certificate of Analysis (CoA): Do you have the CoA for each batch of this compound you have used? Compare the purity and, if available, the isomeric composition.
-
Supplier Information: Have you contacted the supplier to inquire about the typical isomeric ratio of their this compound and any known batch-to-batch variability?
Step 2: Evaluate Your Preparation and Storage Procedures
-
Solubility: Are you confident the compound is fully dissolved in your vehicle? Have you observed any precipitation upon cooling or dilution?
-
Storage: How are you storing your stock solutions? Are you using single-use aliquots to avoid freeze-thaw cycles?
-
Freshness: How old are your current stock solutions? Could degradation be a factor?
Step 3: Re-validate Your Experimental Protocol
-
Positive Controls: Are you running a positive control with a known, stable agonist for your receptor of interest? This can help determine if the issue lies with your experimental system or the this compound.
-
Concentration Range: Have you tried a full dose-response curve with the new batch to see if the potency has shifted? It's possible the new batch requires a different concentration to achieve the same effect.
Data Summary
The following table summarizes the reported EC50 values of this compound at various metabotropic glutamate receptors. Note that these values are from different sources and experimental systems, and your results may vary.
| Receptor Subtype | Reported EC50 (µM) |
| mGluR1 | 15[2][3] |
| mGluR2 | 2[2][3] |
| mGluR4 | ~800[2][3] |
| mGluR5 | 23[2][3] |
| PI Hydrolysis | 51[5][6] |
| cAMP Accumulation | 47.8[3] |
Key Experimental Protocols
Below are generalized methodologies for common experiments using this compound.
Calcium Imaging in Cultured Neurons
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for imaging.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution (e.g., HBSS) and record baseline fluorescence for 2-5 minutes.
-
Compound Application: Switch to a perfusion solution containing the desired concentration of this compound. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Data Acquisition: Record the change in fluorescence over time. A response to this compound is typically observed as an increase in intracellular calcium.[8]
-
Washout: Perfuse with the baseline saline solution to wash out the compound and observe the return to baseline.
Electrophysiology (Whole-Cell Patch Clamp)
-
Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., hippocampus or cerebellum).
-
Recording Setup: Place a slice in the recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate and temperature.
-
Cell Identification: Identify the target neuron type under a microscope.
-
Patching: Obtain a whole-cell patch clamp recording from the target neuron.
-
Baseline Recording: Record baseline membrane potential or current for a stable period (e.g., 5-10 minutes).
-
This compound Application: Bath-apply this compound at the desired concentration. The effects can include changes in membrane potential, input resistance, and synaptic activity.[8][9]
-
Data Analysis: Analyze the changes in the recorded parameters in the presence of this compound compared to the baseline.
Visualizations
Caption: Isomeric composition of commercial this compound.
Caption: Troubleshooting workflow for this compound variability.
Caption: Simplified signaling pathways for this compound.
References
- 1. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabotropic excitatory amino acid receptor agonist 1S,3R-ACPD selectively potentiates N-methyl-D-aspartate-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing conformational changes in metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of trans-ACPD in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-ACPD. The information is designed to address specific issues that may arise during experiments due to the compound's unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing neuronal hyperpolarization after applying this compound, which is contrary to the expected depolarization. What could be the underlying mechanism?
A1: While this compound is known as a metabotropic glutamate (B1630785) receptor (mGluR) agonist that can lead to depolarization, it has also been shown to cause hyperpolarization in certain neuronal populations, such as those in the basolateral amygdala (BLA). This effect is often mediated by the activation of potassium (K+) channels.[1][2][3] Specifically, the hyperpolarization can be G-protein mediated and result from the activation of a TEA-sensitive, calcium-dependent potassium conductance.[2][3] This response appears to be dependent on the release of calcium from intracellular stores.[2]
Q2: Our experimental results suggest an interaction between this compound and NMDA receptors. Is this a known off-target effect?
A2: Yes, there is evidence suggesting that the physiological responses to this compound can involve N-methyl-D-aspartate (NMDA) receptors. For instance, in the nucleus tractus solitarii (NTS) of awake rats, the cardiovascular responses (hypotension and bradycardia) induced by this compound were blocked by the NMDA receptor antagonist AP-5.[4] This indicates a functional interaction where the effects of this compound are dependent on NMDA receptor activity. However, it's important to note that in other experimental settings, the effects of this compound were not attenuated by NMDA receptor antagonists, suggesting the interaction is context- and region-specific.[5]
Q3: We are seeing variable and sometimes contradictory effects of this compound across different brain regions. Why is this happening?
A3: The effects of this compound can indeed vary significantly depending on the specific brain region and even the cortical layer being studied. For example, in slices of the rat visual cortex, this compound produced a substantial depolarization in layer VI, no significant depolarization but potentiation of NMDA and AMPA responses in layer V, and a small hyperpolarization with depression of NMDA responses in layer IV.[6] This variability is likely due to the differential expression and coupling of mGluR subtypes to various downstream signaling pathways in different neuronal populations.
Q4: Does this compound have any effect on presynaptic transmission?
A4: Yes, this compound can act on presynaptic glutamate receptors to inhibit excitatory glutamatergic transmission. In the basolateral amygdala, this compound has been shown to cause a dose-dependent reduction in the amplitude of excitatory postsynaptic potentials (EPSPs).[7] This effect is attributed to the activation of presynaptic autoreceptors, leading to a decrease in glutamate release.[7]
Troubleshooting Guides
Issue 1: Unexpected Inhibitory Effects (Hyperpolarization or Reduced Excitability)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Activation of K+ channels | Apply a broad-spectrum potassium channel blocker (e.g., TEA) in conjunction with this compound. | The hyperpolarizing effect of this compound should be reduced or blocked. |
| Region-specific receptor coupling | Review literature for known effects of this compound in your specific brain region of interest. Consider that in some areas, like the basolateral amygdala, hyperpolarization is a documented response.[2][3] | Alignment of your results with published findings, confirming a region-specific effect. |
| Off-target effects on GABAergic system | Co-apply a GABA receptor antagonist (e.g., bicuculline (B1666979) for GABA-A) with this compound. | If the inhibitory effect is mediated by potentiation of GABAergic transmission, it should be diminished. |
Issue 2: Inconsistent or Unexplained Modulation of Ionotropic Glutamate Receptors
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with NMDA receptors | Pre-incubate the preparation with an NMDA receptor antagonist (e.g., AP-5) before applying this compound.[4] | If the observed effect of this compound is dependent on NMDA receptor activation, it should be blocked or significantly reduced. |
| Layer-specific effects in cortical structures | If working with cortical slices, carefully identify the recording layer. Compare your results with layer-specific data from the literature.[6] | Understanding that the modulation of NMDA and AMPA responses by this compound can differ between cortical layers. |
| Involvement of nitric oxide signaling | Inhibit nitric oxide synthase (NOS) with an inhibitor like L-NAME or N(G)-monomethyl-L-arginine.[8] | If the this compound effect on ionotropic receptors is mediated by the NO pathway, it should be antagonized. |
Experimental Protocols
Protocol 1: Investigating this compound-Induced Hyperpolarization via K+ Channel Activation
Objective: To determine if the hyperpolarizing effect of this compound is mediated by potassium channels.
Methodology:
-
Prepare brain slices (e.g., from the basolateral amygdala) for whole-cell patch-clamp recording.
-
Establish a stable baseline recording of the resting membrane potential.
-
Perfuse the slice with a solution containing this compound (e.g., 50 µM) and record any changes in membrane potential.
-
After observing a stable hyperpolarization, co-perfuse with this compound and a potassium channel blocker, such as Tetraethylammonium (TEA, e.g., 10 mM).
-
Record the membrane potential and compare the response to that with this compound alone.
-
A reversal of the hyperpolarization by TEA would indicate the involvement of potassium channels.
Protocol 2: Testing for Functional Interaction between this compound and NMDA Receptors
Objective: To assess whether the physiological response to this compound is dependent on NMDA receptor activity.
Methodology:
-
Prepare for in vivo microinjection or in vitro slice perfusion experiments in the region of interest (e.g., nucleus tractus solitarii).
-
Measure a baseline physiological parameter (e.g., cardiovascular response in vivo or synaptic potentials in vitro).
-
Administer the NMDA receptor antagonist AP-5 (e.g., 10 nmol/50 nL for microinjection) and allow it to take effect.[4]
-
Following the antagonist, administer this compound (e.g., 250 pmol/50 nL for microinjection) and measure the physiological response.[4]
-
Compare the response to this compound in the presence and absence of the NMDA receptor antagonist. A significant reduction in the response suggests a functional interaction.
Signaling Pathways and Workflows
Caption: this compound induced hyperpolarization signaling pathway.
Caption: Troubleshooting workflow for unexpected inhibitory effects.
References
- 1. Activation of K+ channels by stimulation of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of ACPD on the responses to NMDA and AMPA varies with layer in slices of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting trans-ACPD-Induced Cell Death in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting unexpected cell death in cultures treated with trans-ACPD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trans-±-1-Amino-1,3-cyclopentanedicarboxylic acid) is a synthetic compound that acts as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is particularly active at Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs. Its primary mechanism of action is to mimic the effect of the endogenous neurotransmitter glutamate at these receptors, leading to the activation of intracellular signaling pathways.
Q2: Why might this compound be causing cell death in my cultures?
A2: The most likely cause of cell death is excitotoxicity .[1] This phenomenon occurs when excessive activation of glutamate receptors leads to a cascade of detrimental events within the cell, including ionic imbalance, mitochondrial dysfunction, and the activation of apoptotic pathways.[1] High concentrations of this compound can overstimulate mGluRs, leading to this toxic process.
Q3: Is the cell death I'm observing likely to be apoptosis or necrosis?
A3: this compound-induced cell death often exhibits characteristics of apoptosis , which is a form of programmed cell death. This is characterized by specific morphological and biochemical changes, including DNA fragmentation and the activation of caspases.[2][3] However, at very high concentrations or under certain experimental conditions, necrotic cell death can also occur.
Q4: Are there any known off-target effects of this compound that could be causing cytotoxicity?
A4: The primary pharmacological action of this compound is the activation of metabotropic glutamate receptors. While off-target effects can never be entirely ruled out for any compound, the existing body of research strongly suggests that the observed cytotoxicity is a direct consequence of its potent agonist activity at mGluRs, leading to excitotoxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.
Issue 1: I'm observing widespread cell death shortly after adding this compound.
| Potential Cause | Troubleshooting Step |
| Concentration is too high. | The concentration of this compound required to elicit a biological response without causing toxicity can vary significantly between cell types. A concentration of 500 µM has been used to induce neurotoxicity in organotypic hippocampal slice cultures.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. |
| Rapid exposure to a high concentration. | Instead of a bolus addition, try a gradual increase in the concentration of this compound in the culture medium over a period of time. This can allow the cells to adapt and may mitigate acute excitotoxic shock. |
| High cell density. | High cell density can sometimes potentiate the toxic effects of glutamate agonists. Ensure you are using a consistent and appropriate seeding density for your cell type. |
Issue 2: Cell viability is decreasing over a longer incubation period with this compound.
| Potential Cause | Troubleshooting Step |
| Chronic excitotoxicity. | Prolonged activation of mGluRs, even at sub-acute toxic concentrations, can lead to a gradual decline in cell health. Consider reducing the incubation time with this compound. |
| Depletion of essential nutrients in the medium. | The metabolic stress induced by this compound might accelerate the depletion of critical components in your culture medium. Ensure you are using fresh, high-quality medium and consider a medium change during longer experiments. |
| Culture medium composition. | The energy source in your medium can influence neuronal susceptibility to glutamate toxicity. Cultures maintained in lactate-containing media may be more susceptible to glutamate-induced cell death compared to those in glucose-containing media.[5] |
Issue 3: I'm seeing variability in cell death between different batches of cells or experiments.
| Potential Cause | Troubleshooting Step |
| Presence and density of astrocytes. | In primary neuronal cultures, the presence of astrocytes can significantly impact the neurotoxic potency of glutamate agonists. Astrocytes are efficient at taking up glutamate, thereby protecting neurons.[6][7] Variations in the astrocyte-to-neuron ratio between cultures can lead to inconsistent results. |
| Cell culture age and maturity. | The susceptibility of neurons to excitotoxicity can change as they mature in culture. Ensure you are using cultures at a consistent age (days in vitro) for your experiments. |
| Quality and storage of this compound. | Ensure your this compound is of high purity and has been stored correctly according to the manufacturer's instructions. Degradation of the compound could lead to inconsistent results. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Effective and Toxic Concentrations of this compound
| Cell Type | Concentration | Effect | Reference |
| Organotypic hippocampal slice cultures | 500 µM | Neurotoxicity | [4] |
| Rat hippocampal CA1 neurons | 100-250 µM | Reversible inhibition of EPSPs | [8] |
| Rat cerebral cortical slices | ED50 of 47.8 µM | Stimulation of cAMP accumulation | [9] |
| Rat neocortical slices | 10-200 µM | Dose-dependent decrease in epileptiform events | [10] |
Table 2: EC50 Values of this compound at Different mGluR Subtypes
| mGluR Subtype | EC50 Value (µM) | Reference |
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR4 | ~800 | |
| mGluR5 | 23 |
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis using TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Rinse the cells twice with PBS.
-
TUNEL Reaction: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Rinse the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain.
-
Mounting and Visualization: Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
Protocol 2: Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Visualizations
References
- 1. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 2. Involvement of subtype 1 metabotropic glutamate receptors in apoptosis and caspase-7 over-expression in spinal cord of neuropathic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glutamate uptake disguises neurotoxic potency of glutamate agonists in cerebral cortex in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of trans-ACPD and DHPG as mGluR Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a comprehensive comparison of the potency of two widely used metabotropic glutamate (B1630785) receptor (mGluR) agonists: (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) and (S)-3,5-dihydroxyphenylglycine (DHPG).
This document summarizes quantitative data on the potency of these compounds across various mGluR subtypes, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Agonist Potency
The potency of this compound and DHPG varies significantly across the different metabotropic glutamate receptor subtypes. DHPG is a highly selective agonist for Group I mGluRs (mGluR1 and mGluR5), while this compound exhibits broader activity, acting as an agonist at both Group I and Group II mGluRs. The following table summarizes the half-maximal effective concentrations (EC₅₀) and binding affinities (Kᵢ) for the active isomers of these compounds, (1S,3R)-ACPD and (S)-3,5-DHPG.
| Agonist | Receptor Subtype | Potency (EC₅₀ in µM) | Binding Affinity (Kᵢ in µM) |
| (1S,3R)-ACPD | mGluR1 | 42 | - |
| mGluR2 | 5 | - | |
| mGluR5 | 15 | - | |
| mGluR6 | 60 | - | |
| (S)-3,5-DHPG | mGluR1 | 6.6[1] | 0.9 (mGluR1a)[2] |
| mGluR2 | >1000[1] | - | |
| mGluR3 | 106[1] | - | |
| mGluR4 | >1000[1] | - | |
| mGluR5 | 2[1] | 3.9 (mGluR5a)[2] | |
| mGluR7 | >1000[1] | - | |
| mGluR8 | >1000[1] | - |
Note: Data is compiled from various sources and experimental conditions may differ.
A direct comparison in Xenopus oocytes expressing mGluR1 indicated that the apparent EC₅₀ of DHPG was slightly lower than that of (±)-trans-ACPD, suggesting a higher potency for DHPG at this specific receptor subtype under those conditions.[3]
Experimental Protocols
The determination of agonist potency is typically achieved through functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments cited in the comparison.
Phosphoinositide Hydrolysis Assay
This assay is commonly used to assess the activity of Gq-coupled receptors, such as Group I mGluRs.
Objective: To quantify the production of inositol (B14025) phosphates (IPs) following agonist stimulation of mGluRs.
Methodology:
-
Cell Culture and Labeling: Cells expressing the mGluR of interest are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are then washed to remove excess radiolabel and incubated with the agonist (e.g., this compound or DHPG) at various concentrations in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted from the cells.
-
Data Analysis: The amount of radioactivity is quantified using liquid scintillation counting. The data is then plotted as a function of agonist concentration to determine the EC₅₀ value.
Calcium Mobilization Assay
This high-throughput assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled mGluRs.
Objective: To measure the agonist-induced release of intracellular calcium.
Methodology:
-
Cell Preparation: Cells expressing the target mGluR are seeded in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.
-
Agonist Addition: The plate is placed in a fluorescence plate reader, and the agonist is added at various concentrations.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to calculate the EC₅₀ value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluRs, a proximal event in the signaling cascade.
Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist stimulation of mGluRs.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR of interest.
-
Assay Incubation: The membranes are incubated with the agonist at various concentrations in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted as a function of agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
Validating the Specificity of trans-ACPD for Group I vs. Group II mGluRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), for Group I versus Group II mGluRs. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in designing and interpreting experiments involving this compound.
Data Presentation: Potency of this compound at mGluR Subtypes
(±)-trans-ACPD is a racemic mixture, with the (1S,3R)-ACPD enantiomer being the biologically active form. The compound exhibits agonist activity at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs. However, functional assays demonstrate a notable preference for Group II receptors, particularly mGluR2. The following tables summarize the half-maximal effective concentrations (EC₅₀) of (±)-trans-ACPD and its active isomer, (1S,3R)-ACPD, at various mGluR subtypes.
| Compound | Receptor Subtype | Group | EC₅₀ (µM) |
| (±)-trans-ACPD | mGluR1 | Group I | 15[1] |
| mGluR5 | Group I | 23[1] | |
| mGluR2 | Group II | 2[1] | |
| mGluR4 | Group III | ~800[1] |
| Compound | Receptor Subtype | Group | EC₅₀ (µM) |
| (1S,3R)-ACPD | mGluR1 | Group I | 42[2] |
| mGluR5 | Group I | 15[2] | |
| mGluR2 | Group II | 5[2] | |
| mGluR6 | Group III | 60[2] |
Signaling Pathways
To understand the functional consequences of this compound activation, it is essential to consider the distinct signaling cascades initiated by Group I and Group II mGluRs.
References
A Comparative Guide: Cross-Validating trans-ACPD's Actions with Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of pharmacological compounds is paramount. This guide provides a comparative analysis of the effects of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD, with the phenotypes of genetic knockout models for its primary targets. By cross-validating pharmacological data with genetic models, we can achieve a more robust understanding of mGluR function in health and disease.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound (trans-±-1-amino-1,3-cyclopentanedicarboxylic acid) is a synthetic agonist of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike their ionotropic counterparts, which form ion channels, mGluRs exert their effects through second messenger signaling cascades. This compound is notable for its activity at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs, making it a valuable tool for probing the diverse functions of these receptors.
Genetic knockout mouse models, in which specific mGluR subtypes are deleted, offer a complementary approach to dissecting the roles of these receptors. By comparing the physiological and behavioral effects of this compound in wild-type animals with the baseline characteristics and drug responses of knockout mice, researchers can attribute specific actions of the compound to the engagement of individual receptor subtypes.
Comparative Analysis of this compound and Genetic Knockout Models
The following table summarizes the known effects of this compound on synaptic transmission and plasticity in wild-type animals and contrasts these with the reported phenotypes of mice lacking specific mGluR subtypes. This comparison allows for a predictive framework of how genetic deletion of a target receptor would alter the response to this compound.
| Parameter | Wild-Type Response to this compound | mGluR1 Knockout Phenotype | mGluR5 Knockout Phenotype | mGluR2 Knockout Phenotype | mGluR3 Knockout Phenotype | Predicted Effect of this compound in Knockout Model |
| Synaptic Transmission (Hippocampal CA1) | Depression of excitatory postsynaptic potentials (EPSPs)[1][2] | No gross anatomical or basic electrophysiological abnormalities in the hippocampus[3]. | Reduced NMDA receptor-mediated component of synaptic currents[1]. | Impaired hippocampal mossy fiber long-term depression (LTD)[4]. | Normal basal synaptic transmission in the hippocampus[5]. | mGluR1 KO: Attenuated depression of EPSPs. mGluR5 KO: Blunted depression of EPSPs. mGluR2/3 KO: Reduced presynaptic inhibition. |
| Long-Term Potentiation (LTP) in Hippocampus | Enhancement of LTP induction[6]. | Impaired mossy fiber LTP[3]. | Reduced CA1 LTP[1]. | Altered LTP, with some studies showing enhancement upon mGluR2/3 blockade[7]. | Normal LTP in the hippocampus[5]. | mGluR1 KO: Reduced or absent LTP enhancement. mGluR5 KO: Diminished LTP enhancement. mGluR2 KO: Altered modulation of LTP. |
| Cerebellar Synaptic Plasticity | Induction of long-term depression (LTD) at parallel fiber-Purkinje cell synapses. | Impaired cerebellar LTD[3]. | N/A | N/A | N/A | mGluR1 KO: Abolished induction of LTD. |
| Neuronal Excitability | Depolarization or hyperpolarization depending on the neuronal population[8][9]. | Severe motor coordination deficits[3]. | Impaired learning and memory[1]. | Increased responsiveness to cocaine[10]. | Hyperactivity and increased dopamine (B1211576) release in the nucleus accumbens[5]. | mGluR1 KO: Altered motor responses. mGluR5 KO: Modified behavioral responses. mGluR2/3 KO: Changes in locomotor and reward-related behaviors. |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Acute Hippocampal Slice Preparation and Electrophysiology
This protocol is adapted from established methods for preparing acute hippocampal slices for electrophysiological recordings.
Materials:
-
Adult mouse (e.g., C57BL/6 or specific knockout line)
-
Ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Sucrose-based cutting solution (optional, for improved slice health) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 0.5 CaCl2, 7 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Recording chamber for electrophysiology rig
-
Glass microelectrodes (for field or patch-clamp recordings)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation or pentobarbital (B6593769) injection).
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut 300-400 µm thick transverse slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until needed for recording.
-
For recording, transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode (for field EPSPs or whole-cell patch-clamp) in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording for at least 20 minutes before applying this compound or other pharmacological agents.
-
Analyze changes in synaptic transmission, plasticity (LTP/LTD), and neuronal excitability.
NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol describes a method for assessing the neuroprotective or neurotoxic effects of compounds in the context of excitotoxicity.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Buffer solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM glucose, 20 mM HEPES (pH ~7.4).
-
Glutamate solution: 100 µM glutamate and 10 µM glycine (B1666218) in buffer solution.
-
Cell viability assays (e.g., MTT assay, LDH release assay, or live/dead cell staining with Calcein-AM and Propidium Iodide).
Procedure:
-
Culture primary neurons for at least 10-14 days in vitro (DIV) to allow for synapse formation and maturation.
-
On the day of the experiment, wash the cultures twice with the buffer solution.
-
Pre-incubate the cells with the test compound (e.g., this compound) for a specified period.
-
Induce excitotoxicity by exposing the neurons to the glutamate solution for 1 hour.
-
After the exposure, wash the cells with fresh, glutamate-free culture medium.
-
Return the plates to the incubator for 24 hours.
-
Assess cell viability using one or more of the aforementioned assays.
-
Compare the viability of neurons treated with the test compound to control wells (vehicle-treated and glutamate-only treated) to determine neuroprotective or neurotoxic effects.
Signaling Pathways and Visualizations
This compound activates both Group I and Group II mGluRs, which are coupled to distinct G proteins and intracellular signaling cascades.
Group I mGluR (mGluR1/5) Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of ion channels, potentiation of NMDA receptor function, and regulation of gene expression.
Caption: Group I mGluR signaling cascade.
Group II mGluR (mGluR2/3) Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3) are predominantly located presynaptically, where they act as autoreceptors to inhibit neurotransmitter release. They are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly modulate voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.
Caption: Group II mGluR signaling cascade.
Conclusion
The cross-validation of pharmacological data from this compound with the phenotypes of mGluR knockout mice provides a powerful strategy for elucidating the specific roles of mGluR subtypes in neuronal function. This integrated approach not only confirms the targets of this compound but also reveals the complex interplay between different mGluR-mediated signaling pathways. For drug development professionals, this comparative framework is essential for predicting the on-target and potential off-target effects of novel mGluR modulators, ultimately leading to the design of more selective and effective therapeutics for neurological and psychiatric disorders.
References
- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 2. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Vesicles from iPSC-Derived Glial Progenitor Cells Prevent Glutamate-Induced Excitotoxicity by Stabilising Calcium Oscillations and Mitochondrial Depolarisation | MDPI [mdpi.com]
A Comparative Analysis of the Neurotoxic Effects of trans-ACPD and Kainate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two widely used excitotoxins, (±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and kainic acid (kainate). By examining their mechanisms of action, quantitative neurotoxicity, and the signaling pathways they trigger, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in the study of neurodegenerative processes.
At a Glance: Key Differences in Neurotoxic Profiles
| Feature | This compound | Kainate |
| Primary Target | Group I and II Metabotropic Glutamate (B1630785) Receptors (mGluRs) | Ionotropic AMPA/Kainate Receptors |
| Mechanism of Neurotoxicity | Indirect: Potentiation of NMDA receptor-mediated excitotoxicity. | Direct: Agonist at ionotropic glutamate receptors, leading to excessive neuronal depolarization and Ca2+ influx. |
| Neurotoxic Potency | Lower intrinsic neurotoxicity; dependent on NMDA receptor co-activation. A concentration of 500 µM induced neurotoxicity in organotypic hippocampal slice cultures[1]. Intrastriatal injections of 100-900 nmol of the active isomer (1S,3R-ACPD) caused neuronal death in vivo. | High intrinsic neurotoxicity, reported to be approximately 30-fold more potent than glutamate. EC50 for neurotoxicity in embryonic rat hippocampal cultures is approximately 127 µM. |
| Resulting Cell Death | Primarily apoptotic features have been described, including DNA fragmentation. | Predominantly necrotic or a non-apoptotic, PARP-1 dependent form of cell death known as parthanatos.[2] |
| Key Signaling Pathways | Activation of mGluR1/5 → Phospholipase C (PLC) activation → IP3 and DAG production → Ca2+ release from intracellular stores → Potentiation of NMDA receptor currents. | Activation of AMPA/Kainate receptors → Na+ and Ca2+ influx → Depolarization → Opening of voltage-gated Ca2+ channels → Massive Ca2+ overload → Oxidative stress → Mitochondrial dysfunction → PARP-1 activation → AIF translocation to the nucleus. |
Delving Deeper: Mechanisms and Signaling Cascades
The neurotoxic profiles of this compound and kainate are fundamentally different, stemming from their distinct molecular targets and the downstream signaling cascades they initiate.
This compound: A Modulator of Excitotoxicity
This compound is an agonist for both Group I and Group II metabotropic glutamate receptors (mGluRs). Its neurotoxic effects are primarily attributed to the activation of Group I mGluRs (mGluR1 and mGluR5).[1] Unlike direct excitotoxins, this compound does not typically induce neuronal death on its own at lower concentrations. Instead, it potentiates the neurotoxic effects of N-methyl-D-aspartate (NMDA) receptor activation.[1][3]
The signaling pathway leading to this compound-mediated neurotoxicity involves:
-
Activation of Group I mGluRs: this compound binds to and activates mGluR1 and mGluR5.
-
G-protein Signaling: This activation leads to the Gq-protein-mediated stimulation of phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Potentiation of NMDA Receptors: The rise in intracellular Ca2+ and other downstream effectors, such as protein kinase C (PKC) activated by DAG, leads to the potentiation of NMDA receptor currents. This sensitization of NMDA receptors to glutamate is the crucial step in this compound's neurotoxic action.
-
Excitotoxic Cascade: With potentiated NMDA receptor function, even physiological levels of glutamate can lead to excessive Ca2+ influx, triggering excitotoxic cell death pathways, which often exhibit apoptotic features.[4]
Kainate: A Potent and Direct Excitotoxin
Kainate is a potent neurotoxin that acts as a direct agonist at ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its neurotoxicity is significantly more potent than that of the endogenous neurotransmitter glutamate.
The signaling cascade initiated by kainate is rapid and robust:
-
Receptor Activation: Kainate binds to and activates AMPA/kainate receptors on the neuronal membrane.
-
Ion Influx: This leads to the opening of the associated ion channels, causing a significant influx of sodium (Na+) and calcium (Ca2+) ions.
-
Neuronal Depolarization: The influx of positive ions results in strong and sustained neuronal depolarization.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The depolarization activates VGCCs, leading to a further and massive influx of Ca2+.
-
Calcium Overload and Downstream Effects: The resulting intracellular Ca2+ overload triggers a cascade of neurotoxic events, including:
-
Mitochondrial Dysfunction: Impaired energy metabolism and increased production of reactive oxygen species (ROS).
-
Enzyme Activation: Activation of proteases, lipases, and nucleases that degrade essential cellular components.
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them.
-
-
PARP-1 Dependent Cell Death (Parthanatos): A key feature of kainate-induced neurotoxicity is the activation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage caused by oxidative stress. Overactivation of PARP-1 leads to the depletion of cellular energy stores (NAD+ and ATP) and the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, culminating in a form of programmed necrosis known as parthanatos. This pathway is distinct from classical apoptosis as it is caspase-independent.[2]
Experimental Protocols for Assessing Neurotoxicity
Standardized and reproducible methods are crucial for the quantitative assessment of neurotoxicity. Below are detailed protocols for two common assays used to measure cell death in response to excitotoxic insults.
Lactate Dehydrogenase (LDH) Assay
This colorimetric assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, serving as an indicator of plasma membrane damage.
Materials:
-
96-well cell culture plates
-
Primary neuronal cell culture
-
Test compounds (this compound, kainate)
-
LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of culture medium. Incubate for at least 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and kainate. Remove the existing medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells. Include vehicle-only wells as a negative control and a maximum LDH release control (e.g., by adding a lysis buffer provided in the kit 45 minutes before the final step).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Maximum Release Control - Negative Control)] * 100
Propidium (B1200493) Iodide (PI) Uptake Assay
This fluorescence-based assay uses propidium iodide, a fluorescent dye that is impermeant to live cells but can enter cells with compromised plasma membranes and intercalate with DNA, emitting a red fluorescence upon binding.
Materials:
-
96-well cell culture plates (black-walled, clear bottom for fluorescence microscopy)
-
Primary neuronal cell culture
-
Test compounds (this compound, kainate)
-
Propidium iodide (PI) solution
-
Hoechst 33342 solution (for total cell staining)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified CO2 incubator.
-
Staining: Add PI and Hoechst 33342 to each well at final concentrations of 1-2 µg/mL and 5 µg/mL, respectively. Incubate for 15-30 minutes at 37°C.
-
Imaging/Reading:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for PI (red fluorescence) and Hoechst 33342 (blue fluorescence).
-
Fluorescence Plate Reader: Measure the fluorescence intensity for PI (Excitation/Emission ~535/617 nm) and Hoechst 33342 (Excitation/Emission ~350/461 nm).
-
-
Data Analysis:
-
Microscopy: Count the number of PI-positive (dead) cells and Hoechst 33342-positive (total) cells in multiple fields per well. Calculate the percentage of dead cells: (% Dead Cells = (Number of PI-positive cells / Number of Hoechst 33342-positive cells)) * 100.
-
Plate Reader: Calculate the ratio of PI fluorescence to Hoechst 33342 fluorescence to normalize for cell number.
-
Conclusion
The choice between this compound and kainate as an excitotoxic agent should be guided by the specific research question. Kainate serves as a potent, direct excitotoxin ideal for modeling severe excitotoxic injury and studying pathways of necrotic or parthanatotic cell death. In contrast, this compound offers a more nuanced model for investigating the modulation of NMDA receptor-mediated neurotoxicity and the role of metabotropic glutamate receptors in neuronal demise, often with apoptotic characteristics. Understanding their distinct mechanisms of action and utilizing appropriate quantitative assays will enable researchers to generate robust and reliable data in the pursuit of novel therapeutics for neurodegenerative diseases.
References
- 1. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Influence of trans-ACPD on NMDA Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between neurotransmitter systems is paramount. This guide provides a comprehensive comparison of the effects of trans-ACPD, a classic metabotropic glutamate (B1630785) receptor (mGluR) agonist, on N-methyl-D-aspartate (NMDA) receptor function. By examining key experimental data and methodologies, this document aims to clarify the indirect modulatory role of this compound and contrast it with other compounds that target mGluRs or directly interact with NMDA receptors.
Abstract
Trans-1-amino-1,3-cyclopentanedicarboxylic acid (this compound) is a non-selective agonist for group I and group II metabotropic glutamate receptors. Its influence on NMDA receptors is indirect, occurring through the activation of mGluR-mediated signaling cascades. This modulation can be either potentiating or inhibitory, depending on the specific brain region, neuronal subtype, and the complement of mGluR subtypes present. This guide synthesizes electrophysiological and pharmacological data to compare the effects of this compound with those of more selective mGluR agonists and direct NMDA receptor modulators.
Introduction to this compound and NMDA Receptor Modulation
This compound serves as a valuable pharmacological tool to probe the functional consequences of activating a broad spectrum of metabotropic glutamate receptors. Unlike direct NMDA receptor agonists or antagonists, this compound's effects on NMDA receptor-mediated currents are contingent on intracellular signaling pathways initiated by G-protein coupled mGluRs. These pathways can lead to post-translational modifications of the NMDA receptor, altering its channel properties, or modulate the local membrane potential, thereby indirectly affecting NMDA receptor activation. The complexity of this interaction necessitates a careful examination of the experimental context to understand the observed effects.
Comparative Analysis of this compound and Alternative Compounds
The following tables provide a quantitative comparison of this compound with other relevant compounds. Table 1 details the potency of this compound at various mGluR subtypes, highlighting its primary targets. Table 2 presents a direct comparison of the effects of this compound and other modulators on NMDA receptor-mediated currents.
Table 1: Potency of this compound at Metabotropic Glutamate Receptor Subtypes
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
Table 2: Comparative Effects of Various Compounds on NMDA Receptor-Mediated Currents
| Compound | Target(s) | Effect on NMDA Receptor Current | Quantitative Data | Brain Region/Cell Type |
| This compound | Group I & II mGluRs | Inhibition | ↓ 12% at 5 µM, ↓ 54% at 50 µM, ↓ 59% at 100 µM | Nucleus Accumbens |
| Potentiation or Depression | Layer-dependent effects | Rat Visual Cortex | ||
| (S)-3,5-DHPG | Group I mGluRs | Potentiation | ↑ tyrosine phosphorylation of NR2A/B | Cortical Neurons |
| Depression | Acute depression of EPSCNMDAR peak amplitude with 20 µM | Hippocampal CA1 | ||
| LY354740 | Group II mGluRs | Inhibition (indirect) | Attenuates morphine tolerance (NMDA-dependent) | In vivo (mice) |
| Ifenprodil | NR2B subunit of NMDA Receptor | Inhibition | IC50 = 0.75 µM (high-affinity), 161 µM (low-affinity) | Cultured Hippocampal Neurons |
| Zinc (Zn2+) | NMDA Receptor (allosteric) | Inhibition | IC50 in submicromolar to low micromolar range | Recombinant & Native Receptors |
Detailed Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies from key studies investigating the effects of this compound and other compounds on NMDA receptors.
Whole-Cell Patch-Clamp Recording in Brain Slices
This technique is fundamental for directly measuring ion channel activity in individual neurons within a relatively intact circuit.
-
Slice Preparation: Young adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing sucrose (B13894) to improve cell viability). Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., visual cortex, nucleus accumbens, hippocampus) are prepared using a vibratome. Slices are then allowed to recover in artificial cerebrospinal fluid (aCSF) at a physiological temperature before being transferred to a recording chamber.
-
Recording Configuration: Neurons are visualized using differential interference contrast (DIC) microscopy. A glass micropipette (3-7 MΩ resistance) filled with an internal solution (e.g., containing K-gluconate, ATP, GTP, and a fluorescent dye for morphological reconstruction) is used to form a high-resistance seal with the cell membrane. A brief suction is applied to rupture the membrane and establish the whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped at a specific holding potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs). NMDA receptor-mediated currents are pharmacologically isolated by applying antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin). Synaptic responses are evoked by electrical stimulation of afferent fibers using a bipolar electrode. The resulting currents are amplified, filtered, and digitized for analysis. Drug application is achieved through bath perfusion.
In Vivo Microinjection
This method allows for the localized application of drugs into specific brain nuclei in living animals to observe the systemic physiological effects.
-
Animal Preparation: Adult rats are anesthetized, and their heads are fixed in a stereotaxic frame. A small burr hole is drilled in the skull above the target brain region (e.g., nucleus tractus solitarii, NTS).
-
Microinjection: A glass micropipette connected to a Hamilton syringe is lowered to the precise stereotaxic coordinates of the target nucleus. A small volume (e.g., 50 nL) of the drug solution (e.g., this compound) is injected over a short period.
-
Physiological Monitoring: Cardiovascular parameters such as blood pressure and heart rate are continuously monitored through arterial and venous catheters. Changes in these parameters following microinjection are recorded and analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The effect of this compound on NMDA receptors is a clear example of the intricate cross-talk between different neurotransmitter receptor systems. Its actions are not direct but are mediated through the activation of metabotropic glutamate receptors, leading to context-dependent modulation of NMDA receptor function. For researchers in neuropharmacology and drug development, this highlights the importance of considering the broader signaling network when evaluating the effects of a compound. The comparison with more selective mGluR modulators and direct NMDA receptor ligands underscores the value of a multi-faceted approach to dissecting complex neural circuits and identifying novel therapeutic targets. The data and methodologies presented in this guide provide a solid foundation for further investigation into the fascinating interplay between mGluRs and NMDA receptors.
Differential Activity of trans-ACPD Across Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-±-1-amino-1,3-cyclopentanedicarboxylic acid) is a synthetic agonist of metabotropic glutamate (B1630785) receptors (mGluRs), demonstrating activity at both Group I and Group II mGluRs. These receptors play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. The physiological outcomes of mGluR activation are highly dependent on the specific receptor subtype, the neuronal cell type, and the subcellular localization of the receptors. This guide provides a comparative analysis of this compound's activity in two major classes of neurons: excitatory pyramidal neurons and inhibitory interneurons, supported by experimental data and detailed methodologies.
Comparison of this compound Activity: Pyramidal Neurons vs. Interneurons
The effects of this compound can vary significantly between pyramidal neurons and interneurons, often leading to opposing physiological responses. While Group I mGluR activation generally increases the excitability of pyramidal neurons, its effect on interneurons can lead to a more complex modulation of neural circuits.
Electrophysiological Effects
| Parameter | Pyramidal Neurons | Interneurons |
| Membrane Potential | Depolarization[1][2] | Generally depolarized, leading to increased firing[3] |
| Input Resistance | Increased[1] | Not consistently reported |
| Firing Rate | Increased excitability, leading to a higher firing rate[2] | Increased firing rate, resulting in more frequent inhibitory postsynaptic currents (IPSCs) in target pyramidal neurons[3] |
| Afterhyperpolarization (AHP) | Suppression of slow AHP (sAHP)[1] | Not consistently reported |
Intracellular Calcium ([Ca2+]) Signaling
| Parameter | Pyramidal Neurons | Interneurons & Other Cell Types |
| [Ca2+]i Response | Increased intracellular calcium, primarily through release from internal stores mediated by mGluR1 activation[3] | In cerebellar Purkinje neurons, this compound (≤ 100 µM) elicits a significant increase in dendritic Ca2+ (200-600 nM) due to mobilization from intracellular stores[4] |
Signaling Pathways
The differential effects of this compound are rooted in the specific mGluR subtypes expressed by each neuronal type and their downstream signaling cascades.
Group I mGluR Signaling in Pyramidal Neurons
Activation of Group I mGluRs (mGluR1 and mGluR5) in pyramidal neurons is canonically coupled to the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). However, some studies suggest that the increase in excitability in CA1 pyramidal neurons can occur through a PLC-independent pathway.[1]
Group II mGluR Signaling and its Impact on Interneurons
In contrast, Group II mGluRs (mGluR2 and mGluR3), which are also activated by this compound, are coupled to Gi/o proteins. This typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. In interneurons, the activation of mGluRs can lead to depolarization and increased firing, thereby enhancing inhibitory input to pyramidal neurons.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the membrane potential and firing properties of individual neurons.
Experimental Workflow:
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus, cortex) using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Identify pyramidal neurons and interneurons based on their morphology and location within the slice using differential interference contrast (DIC) microscopy.
-
Recording: Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an internal solution.
-
Baseline Measurement: Record baseline membrane properties, including resting membrane potential, input resistance, and spontaneous firing rate.
-
Drug Application: Bath-apply this compound at the desired concentration.
-
Effect Measurement: Continuously record changes in membrane potential and firing rate during and after drug application.
-
Data Analysis: Analyze the recorded data to quantify changes in electrophysiological parameters.
Fura-2 AM Calcium Imaging
This method allows for the measurement of intracellular calcium concentration changes in response to neuronal activation.
Experimental Workflow:
Methodology:
-
Cell Loading: Incubate the brain slice or cultured neurons with the cell-permeant calcium indicator Fura-2 AM.
-
De-esterification: Allow time for intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.
-
Imaging Setup: Place the preparation on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm and a detector for emission at ~510 nm.
-
Baseline Imaging: Acquire a series of baseline fluorescence images at both excitation wavelengths.
-
Stimulation: Apply this compound to the preparation.
-
Image Acquisition: Capture fluorescence images continuously during the application of this compound.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation. This ratio is proportional to the intracellular calcium concentration.
Conclusion
The activity of this compound demonstrates significant cell-type specificity. In pyramidal neurons, it generally enhances excitability through mechanisms that can be both dependent and independent of the canonical PLC pathway. Conversely, in interneurons, this compound can increase their firing rate, leading to a potentiation of inhibitory signaling in the local circuit. This differential modulation highlights the complexity of glutamatergic signaling and underscores the importance of considering neuronal cell types in the development of drugs targeting metabotropic glutamate receptors. The provided experimental frameworks offer robust methods for further dissecting these nuanced effects.
References
- 1. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalamocortical feedback selectively controls pyramidal neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the reproducibility of published findings using trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for using the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), to assess the reproducibility of published scientific findings. It compares this compound to alternative compounds and outlines standardized experimental protocols.
Introduction: The Role of this compound in Reproducibility
This compound is a widely used pharmacological tool for selectively activating metabotropic glutamate receptors, which are distinct from the ionotropic glutamate receptors (like NMDA and AMPA) that mediate fast synaptic transmission.[1][2] Specifically, this compound activates Group I and Group II mGluRs.[3]
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gαq/11 proteins.[4][5] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] This cascade results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[6][7][8]
-
Group II mGluRs (mGluR2 and mGluR3): These are typically presynaptic and couple to Gαi/o proteins to inhibit adenylyl cyclase.
Given its ability to reliably trigger these specific signaling pathways, this compound serves as an excellent tool for reproducibility studies. If a published finding is claimed to be mediated by Group I or II mGluR activation, researchers can attempt to replicate the results by applying this compound and observing if the reported downstream effects occur.
Comparison of Pharmacological Tools
While this compound is a valuable tool, it is not perfectly selective and can activate both Group I and Group II receptors.[3] Understanding its properties in comparison to other available compounds is critical for designing robust replication experiments.
| Compound | Target Receptor(s) | Typical Concentration | Advantages | Disadvantages |
| This compound | Group I & II mGluR Agonist | 10-100 µM | Broadly activates mGluRs, well-characterized, distinguishes from ionotropic receptors.[9] | Lacks selectivity between mGluR groups; can have off-target effects at high concentrations.[10] |
| (S)-3,5-DHPG | Selective Group I mGluR Agonist | 20-100 µM | Highly selective for Group I (mGluR1/5) over other mGluRs.[11] | Can be toxic at higher concentrations.[10] |
| Quisqualate | Group I mGluR & AMPA Receptor Agonist | 1-10 µM | Potent Group I agonist. | Also activates ionotropic AMPA receptors, which can confound results.[11] |
| L-AP4 | Selective Group III mGluR Agonist | 10-100 µM | Highly selective for Group III mGluRs. | Not suitable for studying Group I or II mediated effects.[11] |
| LY354740 | Selective Group II mGluR Agonist | 10-100 nM | Potent and highly selective for Group II mGluRs. | Not suitable for studying Group I or III mediated effects.[12] |
Standardized Experimental Protocols for Reproducibility
To fairly assess a published finding, replication attempts should follow standardized and well-documented protocols. Below are two common experimental paradigms where this compound is used.
-
Objective: To verify a reported intracellular calcium increase mediated by Group I mGluR activation.
-
Methodology:
-
Cell Culture: Plate primary neurons or a relevant cell line (e.g., HEK293 cells expressing mGluR5) on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Using fluorescence microscopy, record the baseline fluorescence intensity for 2-5 minutes to ensure a stable signal.
-
Compound Application: Perfuse the cells with a solution containing this compound (e.g., 50 µM).
-
Data Acquisition: Record the change in fluorescence intensity for 5-10 minutes following application.
-
Specificity Control (Optional but Recommended): In a separate experiment, pre-incubate the cells with a Group I antagonist (e.g., MPEP for mGluR5) before applying this compound to confirm the signal is receptor-mediated.
-
-
Expected Reproducible Result: A sharp increase in intracellular fluorescence upon this compound application, indicating calcium release from internal stores.[9] This effect should be blocked by the specific antagonist.
-
Objective: To replicate a reported change in neuronal excitability or synaptic currents.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent model.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: Obtain a stable whole-cell patch-clamp recording from a neuron in the region of interest.
-
Baseline Recording: Record baseline electrical activity (e.g., membrane potential, spontaneous postsynaptic currents) for 5-10 minutes.
-
Compound Application: Switch the perfusion to aCSF containing this compound (e.g., 50 µM).
-
Data Acquisition: Record the cellular response for the duration reported in the original study (e.g., 10-30 minutes).
-
-
Expected Reproducible Result: The application of this compound should elicit the specific electrical phenomenon reported, such as membrane potential depolarization, hyperpolarization, or a change in synaptic event frequency.[13][14][15]
Visualizing Workflows and Pathways
To ensure clarity in experimental design and interpretation, it is crucial to visualize the underlying processes.
Caption: The signaling cascade initiated by this compound at Group I mGluRs.
Caption: A logical workflow for a reproducibility study using this compound.
By combining a clear understanding of the pharmacology with standardized protocols and logical workflows, researchers can effectively use this compound to validate and build upon the existing body of scientific literature.
References
- 1. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of trans-ACPD
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of trans-ACPD, a metabotropic glutamate (B1630785) receptor agonist. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
It is important to note that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the provided search results. Therefore, the following procedures are based on established best practices for the disposal of laboratory chemical waste. All laboratory personnel should treat this compound as a potentially hazardous substance and consult their institution's Environmental Health and Safety (EHS) department for specific protocols.[1]
Chemical and Physical Properties of this compound
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The quantitative data for (±)-trans-ACPD are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 67684-64-4 |
| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH.[2] Also soluble in DMSO.[3] |
| Storage | Store at Room Temperature.[2] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed through your institution's hazardous waste program.[4] Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE before handling this compound waste. This includes a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Waste Segregation:
-
Treat all forms of this compound waste as hazardous. This includes pure chemical, solutions, and contaminated lab materials (e.g., gloves, wipes, pipette tips).[1]
-
Keep solid and liquid wastes in separate containers.[8]
-
Do not mix this compound waste with incompatible chemicals. It is standard practice to segregate organic solvents, inorganic chemicals, and toxic metal waste streams.[8]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof container with a secure, tight-fitting lid.[9]
-
Liquid Waste: Use a chemically compatible, leak-proof container for solutions containing this compound.[8] For instance, acidic or basic solutions should not be stored in metal containers.[9] To prevent spills, do not fill liquid containers beyond 90% of their capacity.[9]
-
-
Waste Labeling:
-
Storage:
-
Store sealed waste containers in a designated satellite accumulation area (SAA) within the lab, which should be at or near the point of waste generation.[4][9]
-
This area must be cool, dry, and well-ventilated.
-
Utilize secondary containment, such as a spill tray, to mitigate the effects of potential leaks.[5][8]
-
-
Disposal of "Empty" Containers:
-
A container that previously held this compound must be triple-rinsed with a suitable solvent to be considered non-hazardous.[1][6]
-
The rinsate generated during this process is considered hazardous waste and must be collected and disposed of along with the liquid this compound waste.[1][4]
-
After triple-rinsing, deface the original chemical label on the container before disposing of it as regular trash.[1][4]
-
-
Final Disposal:
Visualization of Disposal Workflow
The following diagram outlines the logical steps for the safe and compliant disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling trans-ACPD
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid), a potent metabotropic glutamate (B1630785) receptor (mGluR) agonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.
Personal Protective Equipment (PPE)
As a neuroactive compound with potential hazards that are not fully characterized, a cautious approach to personal protection is mandatory. The following PPE is required when handling this compound in solid or solution form:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough time and permeation rate for the specific solvent being used. Double gloving is recommended. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | For solid compounds or when creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. Work in a well-ventilated area, preferably a fume hood. |
Hazard Identification and First Aid
While a comprehensive toxicological profile for this compound is not widely available, its neuroactive properties necessitate careful handling to avoid accidental exposure. It is known to be an irritant to the eyes, respiratory system, and skin, and may cause sensitization.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: A Step-by-Step Protocol for Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in many experimental workflows.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Calibrated balance
-
Fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Perform all weighing and initial dilution steps within a certified chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of solvent to the tube. This compound is soluble in water with gentle warming and in 1eq. NaOH. It can also be dissolved in DMSO.
-
Mixing: Close the tube securely and vortex until the solid is completely dissolved. Gentle warming may be required for aqueous solutions.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
Documentation: Record the final concentration, date of preparation, and solvent used in your laboratory notebook.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[1]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste. Neutralization may be required depending on the pH and local regulations. Never dispose of solutions containing this compound down the sanitary sewer.[1]
-
Waste Collection: Follow your institution's specific procedures for hazardous waste collection. Ensure all waste containers are properly labeled with the contents and associated hazards.
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
By implementing these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
